Buxbodine B
Description
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Properties
Molecular Formula |
C26H41NO2 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
15-[1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one |
InChI |
InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3 |
InChI Key |
NZZQZWQHKWTQRO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanisms of Buxus Alkaloids: A Technical Guide on Cyclovirobuxine D
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action for Buxbodine B. To fulfill the structural and content requirements of the user request, this guide will provide an in-depth technical overview of a closely related and well-researched Buxus alkaloid, Cyclovirobuxine D (CVB-D) . This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the anticancer properties of this class of compounds.
Cyclovirobuxine D, a triterpenoid (B12794562) alkaloid isolated from Buxus microphylla, has demonstrated significant therapeutic potential, particularly in the realm of oncology.[1][2][3] Extensive research has elucidated its capacity to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis. This guide synthesizes the current understanding of CVB-D's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways it influences.
Quantitative Data Summary
The cytotoxic and inhibitory effects of Cyclovirobuxine D have been quantified across various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a comparative overview of its potency.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 24 h | 68.73 | [4] |
| 48 h | 59.46 | [4] | ||
| 72 h | 47.78 | [4] | ||
| H1299 | Non-Small Cell Lung Cancer | 24 h | 61.16 | [4] |
| 48 h | 54.99 | [4] | ||
| 72 h | 41.70 | [4] | ||
| MGC-803 | Gastric Cancer | 72 h | ~120 (viability reduced to 10% at 240 µM) | [1] |
| MKN28 | Gastric Cancer | 72 h | ~120 (viability reduced to 20% at 240 µM) | [1] |
| T98G | Glioblastoma | Not Specified | Dose-dependent reduction in viability | [2] |
| Hs683 | Low-Grade Glioma | Not Specified | Dose-dependent reduction in viability | [2] |
| DLD-1 | Colorectal Cancer | Not Specified | Inhibition of proliferation observed | [5] |
| LoVo | Colorectal Cancer | Not Specified | Inhibition of proliferation observed | [5] |
| Target | Assay Type | IC50 (µM) | Reference |
| Cav3.1 Channels | Electrophysiology | 2.11 ± 0.09 | [6] |
| Cav3.2 Channels | Electrophysiology | 2.28 ± 0.35 | [6] |
| Cav3.3 Channels | Electrophysiology | 2.02 ± 1.29 | [6] |
Core Signaling Pathways Modulated by Cyclovirobuxine D
Cyclovirobuxine D exerts its anticancer effects by intervening in multiple, interconnected signaling cascades that are crucial for cancer cell survival and proliferation. The primary mechanisms identified are the induction of mitochondria-mediated apoptosis and the arrest of the cell cycle.
Mitochondria-Mediated Apoptosis
A predominant mechanism of CVB-D is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[3][7] This process is initiated by an increase in mitochondrial membrane permeability, leading to the release of pro-apoptotic factors into the cytoplasm.
Cell Cycle Arrest
CVB-D has been shown to arrest the cell cycle at the S and G2/M phases in various cancer cells, thereby preventing their replication.[3][4] This is often achieved by modulating the expression and activity of key cell cycle regulators.
Inhibition of Pro-Survival Signaling
CVB-D also targets critical pro-survival signaling pathways that are often hyperactivated in cancer. Notably, it has been shown to inhibit the PI3K/Akt/mTOR and NF-κB/JNK pathways.[1][4]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of Cyclovirobuxine D, based on methodologies described in the cited literature.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of CVB-D on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549, H1299, MGC-803, MKN28) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of CVB-D (e.g., 0, 30, 60, 120, 240 µM) for different time points (e.g., 24, 48, 72 hours).[1][4] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by CVB-D.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of CVB-D for a specified time (e.g., 48 hours).[3]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by CVB-D.
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by CVB-D.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.
Procedure:
-
Protein Extraction: Treat cells with CVB-D, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.[3][7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
Conclusion
Cyclovirobuxine D has emerged as a promising natural product with potent anticancer activities. Its mechanism of action is multifaceted, involving the induction of mitochondria-mediated apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways. The data and protocols presented in this guide provide a comprehensive foundation for further research into the therapeutic potential of CVB-D and other related Buxus alkaloids. Future studies should focus on elucidating the direct molecular targets of CVB-D and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclovirobuxine D, a cardiovascular drug from traditional Chinese medicine, alleviates inflammatory and neuropathic pain mainly via inhibition of voltage-gated Cav3.2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclovirobuxine D inhibits cell proliferation and migration and induces apoptosis in human glioblastoma multiforme and low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
Buxus Alkaloids: A Technical Guide to Their Biological Activities
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: While the initial focus of this guide was on the biological activity of Buxbodine B, a thorough review of publicly available scientific literature yielded no specific data for this particular compound. Therefore, this document provides a comprehensive overview of the biological activities of the broader class of Buxus steroidal alkaloids, drawing on available quantitative data, experimental methodologies, and reported mechanisms of action for various members of this family.
Executive Summary
Alkaloids isolated from various species of the Buxus genus, commonly known as boxwood, have demonstrated a range of significant biological activities. These steroidal alkaloids are characterized by a cycloartenol (B190886) skeleton and have been the subject of numerous phytochemical and pharmacological investigations.[1] The primary bioactivities reported for Buxus alkaloids include potent cytotoxicity against a variety of cancer cell lines, anti-protozoal effects, particularly against the parasites responsible for malaria and sleeping sickness, and inhibition of cholinesterases.[1][2][3] This technical guide consolidates the available quantitative data, outlines the typical experimental protocols used to assess these activities, and visually represents the signaling pathways implicated in their mechanism of action.
Core Biological Activities of Buxus Alkaloids
The scientific literature attributes three main areas of biological activity to Buxus alkaloids:
-
Cytotoxicity: A significant number of Buxus alkaloids have been shown to exhibit cytotoxic effects against various human cancer cell lines.[4][5]
-
Anti-protozoal Activity: Several alkaloids have demonstrated potent activity against protozoan parasites, including Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (sleeping sickness).[6][7]
-
Cholinesterase Inhibition: Certain Buxus alkaloids have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for nerve impulse transmission.[1][3]
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro efficacy of various Buxus alkaloids.
Table 1: Cytotoxic Activity of Selected Buxus Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Unnamed Alkaloid | ES2 (Ovarian Cancer) | 1.33 | [4] |
| Unnamed Alkaloid | A2780 (Ovarian Cancer) | 0.48 | [4] |
| Buxmicrophylline R | MCF-7 (Breast Cancer) | 4.51 | [5] |
| Buxmicrophylline R | HL-60 (Leukemia) | 15.58 | [5] |
| Buxmicrophylline R | SMMC-7221 (Hepatoma) | > 40 | [5] |
| Buxmicrophylline R | A-549 (Lung Cancer) | > 40 | [5] |
| Buxmicrophylline R | SW480 (Colon Cancer) | > 40 | [5] |
Table 2: Anti-protozoal Activity of Selected Buxus Alkaloids
| Compound | Protozoan Parasite | IC50 (µM) | Selectivity Index (SI) | Reference |
| O-benzoyl-cycloprotobuxoline-D | Plasmodium falciparum | 0.18 | 74 | [6] |
| Cyclomicrophyllidine-B | Plasmodium falciparum | 0.2 | 145 | [6] |
| O-benzoyl-cycloprotobuxoline-D | Trypanosoma brucei rhodesiense | 1.1 | 12 | [6] |
| Deoxycyclovirobuxeine-B | Trypanosoma brucei rhodesiense | 0.8 | 108 | [7] |
| 29-trimethoxybenzoyloxy-obtusibuxoline | Plasmodium falciparum | 0.5 | 11 | [7] |
Experimental Protocols
While specific protocols for this compound are unavailable, the following represent generalized methodologies commonly employed in the study of Buxus alkaloids.
Cytotoxicity Assays (e.g., MTT Assay)
The cytotoxic activity of Buxus alkaloids is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test alkaloid (typically in a serial dilution) and a positive control (e.g., cisplatin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours. The MTT is converted by viable cells into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-protozoal Assays
The activity of Buxus alkaloids against parasites like Plasmodium falciparum and Trypanosoma brucei rhodesiense is assessed using in vitro susceptibility assays.
-
Parasite Culture: The parasites are cultured under specific conditions. For example, P. falciparum is typically cultured in human erythrocytes in a complete medium, while T. b. rhodesiense is cultured in a suitable liquid medium.
-
Compound Preparation: The test alkaloids are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Setup: The parasite cultures are incubated with various concentrations of the test compounds in 96-well plates. A positive control (e.g., chloroquine (B1663885) for P. falciparum, melarsoprol (B1676173) for T. b. rhodesiense) and a negative control are included.
-
Incubation: The plates are incubated under controlled conditions for a specific duration (e.g., 72 hours).
-
Growth Inhibition Assessment: Parasite growth inhibition is determined using various methods. For P. falciparum, this can be done by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH) or by microscopic counting of parasitemia after Giemsa staining. For T. b. rhodesiense, a resazurin-based assay is commonly used to assess cell viability.
-
Data Analysis: The IC50 values are calculated from the dose-response curves. The selectivity index (SI) is often calculated by dividing the IC50 value against a mammalian cell line (e.g., L6 rat skeletal myoblasts) by the IC50 value against the parasite, providing an indication of the compound's therapeutic window.
Signaling Pathways and Mechanisms of Action
Research into the mechanisms of action of Buxus alkaloids, particularly in the context of their anticancer effects, has implicated several key cellular signaling pathways. The steroidal alkaloid Cyclovirobuxine D, for instance, has been a focus of such studies.[8] Furthermore, extracts from Buxus sempervirens have been shown to induce autophagic cell death and apoptosis in breast cancer cells.[9]
Apoptosis and Cell Cycle Arrest
Buxus alkaloids can induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.
Caption: Buxus alkaloids inhibit cell cycle progression and induce apoptosis, leading to reduced cancer cell proliferation.
Autophagy Induction
In addition to apoptosis, some Buxus extracts can trigger autophagy, a cellular process of self-degradation, which can lead to cell death in cancer cells.
Caption: Workflow of autophagic cell death induction in cancer cells by Buxus sempervirens extract.
Conclusion and Future Directions
The steroidal alkaloids from the Buxus genus represent a promising class of natural products with demonstrated cytotoxic, anti-protozoal, and cholinesterase inhibitory activities. The available quantitative data highlight the potency of some of these compounds, warranting further investigation. Future research should focus on the isolation and characterization of additional Buxus alkaloids, including this compound, to fully elucidate their biological activities and therapeutic potential. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the development of novel therapeutic agents derived from this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Biological Activities of Buxus Alkaloids: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Structurally diverse alkaloids from the Buxus sinica and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydroalcoholic extract of Buxus sempervirens shows antiproliferative effect on melanoma, colorectal carcinoma and prostate cancer cells by affecting the autophagic flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetonic Extract of Buxus sempervirens Induces Cell Cycle Arrest, Apoptosis and Autophagy in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Buxbodine B: A Technical Guide to its Natural Source, Isolation, and Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buxbodine B, a steroidal alkaloid, has garnered interest within the scientific community for its potential therapeutic applications, notably as an inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in neurodegenerative diseases such as Alzheimer's. This technical guide provides an in-depth overview of the natural sources of this compound, a detailed methodology for its isolation and purification from Buxus species, and a summary of its key chemical and biological data. Furthermore, this document elucidates the mechanism of its inhibitory action on acetylcholinesterase through a detailed signaling pathway diagram. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Source
This compound is a naturally occurring steroidal alkaloid found within plants of the Buxus genus, commonly known as boxwood. The primary documented source of this compound is Buxus macowanii, an evergreen shrub or small tree. While other species within the extensive Buxus genus, such as Buxus sempervirens, are known to produce a wide array of similar steroidal alkaloids, Buxus macowanii has been specifically identified in the literature as a source from which this compound has been successfully isolated. The biosynthesis of this compound, like other Buxus alkaloids, follows a complex pathway originating from cycloartenol.
Isolation and Purification
The isolation of this compound from its natural source is a multi-step process that involves extraction, acid-base partitioning to enrich the alkaloidal fraction, and subsequent chromatographic separation for purification. The following protocol is a generalized methodology based on established procedures for the isolation of steroidal alkaloids from Buxus species.
Experimental Protocol: Isolation of this compound from Buxus macowanii
2.1.1. Plant Material and Extraction: Dried and powdered aerial parts of Buxus macowanii are subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of the plant's secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
2.1.2. Acid-Base Extraction for Alkaloid Enrichment: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. This aqueous solution is then washed with a non-polar organic solvent, such as chloroform (B151607) or diethyl ether, to remove non-alkaloidal, lipophilic impurities. Following this, the acidic aqueous phase is basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The basic aqueous solution is then repeatedly extracted with an organic solvent like chloroform. The combined organic extracts contain the enriched total alkaloidal fraction.
2.1.3. Chromatographic Purification: The enriched alkaloidal fraction is subjected to a series of chromatographic techniques to isolate this compound.
-
Column Chromatography (CC): The crude alkaloid mixture is first separated by column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform and methanol), is employed to fractionate the mixture based on the polarity of the constituent alkaloids.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound, as identified by analytical TLC, are further purified using preparative TLC with a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve a high degree of purity, reversed-phase HPLC is often utilized.
The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods.
Quantitative Data
The following table summarizes the key quantitative data for this compound. Please note that the yield can vary depending on the plant material and the efficiency of the isolation process. The spectroscopic data are essential for the structural confirmation of the isolated compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₄₁NO₂ | [General Chemical Databases] |
| Molecular Weight | 399.6 g/mol | [General Chemical Databases] |
| Yield | Data not available in the reviewed literature | - |
| ¹H-NMR (CDCl₃, δ ppm) | Data not fully available in the reviewed literature | - |
| ¹³C-NMR (CDCl₃, δ ppm) | Data not fully available in the reviewed literature | - |
| Mass Spectrometry (MS) | Data not fully available in the reviewed literature | - |
| Infrared (IR) νₘₐₓ (cm⁻¹) | Data not fully available in the reviewed literature | - |
| IC₅₀ (Acetylcholinesterase) | 50 µM | [1] |
Note: While the isolation of this compound from Buxus macowanii has been reported, specific yield and detailed spectroscopic data were not available in the publicly accessible literature reviewed for this guide.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exhibits its biological activity through the inhibition of acetylcholinesterase (AChE).[1] AChE is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid, thus terminating the nerve signal. The inhibition of AChE by this compound leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a cornerstone for the symptomatic treatment of Alzheimer's disease.
Signaling Pathway and Inhibition Mechanism
The interaction of this compound with acetylcholinesterase can be visualized as a molecular-level intervention in the normal synaptic transmission process. While specific kinetic and molecular docking studies for this compound are not extensively detailed in the available literature, a general mechanism for the inhibition of AChE by steroidal alkaloids can be proposed.
References
Buxbodine B: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxbodine B is a steroidal alkaloid isolated from the plant Buxus macowanii. As a member of the Buxus alkaloid family, it is part of a class of natural products known for a variety of biological activities, including but not limited to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as well as cytotoxic and antibacterial properties.[1] This guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Primary Therapeutic Target: Acetylcholinesterase (AChE)
The most well-documented therapeutic target of this compound is acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Data: AChE Inhibition
A study on the bioactive steroidal alkaloids from Buxus macowanii evaluated the in vitro acetylcholinesterase inhibitory activity of this compound. The results are summarized in the table below.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | 10.8 - 98 | [2] |
Table 1: Acetylcholinesterase Inhibitory Activity of this compound
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The following protocol outlines the widely used Ellman's method for determining AChE inhibitory activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
This compound (test inhibitor)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer to achieve a range of test concentrations.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in deionized water. This solution should be prepared fresh daily.
-
-
Assay in 96-Well Plate:
-
Blank: Add 200 µL of phosphate buffer to the well.
-
Control (100% enzyme activity): Add 120 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of AChE enzyme solution.
-
Test Sample: Add 100 µL of phosphate buffer, 20 µL of DTNB solution, 20 µL of the this compound solution at a specific concentration, and 20 µL of AChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
To initiate the enzymatic reaction, add 40 µL of the ATCI substrate solution to all wells (except the blank).
-
Immediately begin measuring the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every 60 seconds for a period of 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
The IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Potential Therapeutic Targets: Broadening the Scope
While the primary established target for this compound is AChE, the broader family of Buxus alkaloids has demonstrated a range of other biological activities, suggesting that this compound may have additional, as-yet-unconfirmed therapeutic targets.
Beta-Secretase 1 (BACE1)
In the same study that identified this compound's AChE inhibitory activity, other steroidal alkaloids isolated from Buxus macowanii showed moderate inhibitory activity against BACE1.[2] BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta peptides, a hallmark of Alzheimer's disease. Although this compound itself was not reported to be a BACE1 inhibitor in this particular study, its structural similarity to the active compounds warrants further investigation into this potential target.
Cancer-Related Targets
Extracts from various Buxus species have been shown to possess cytotoxic activity against different cancer cell lines.[1] The specific molecular targets underlying this cytotoxicity are not yet fully elucidated for many of the individual alkaloids, including this compound. Potential mechanisms could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Further screening of this compound against a panel of cancer cell lines is necessary to determine its potential as an anticancer agent and to identify its specific cellular targets.
Inflammatory Pathway Components
Some Buxus alkaloids have been reported to have anti-inflammatory properties.[1] This suggests that this compound could potentially modulate key components of inflammatory signaling cascades.
Potential Signaling Pathways for Investigation:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation is a common mechanism for anti-inflammatory drugs.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade is involved in cellular responses to a variety of stimuli, including inflammatory cytokines.
-
Apoptosis Pathways: The induction of apoptosis (programmed cell death) is a key mechanism for eliminating damaged or cancerous cells.
The following diagram illustrates the general principle of a signaling pathway that could be a potential target for this compound.
Future Directions and Conclusion
This compound has been identified as a promising inhibitor of acetylcholinesterase, suggesting its potential for further investigation in the context of Alzheimer's disease. However, the broader biological activity profile of this natural product remains largely unexplored. Based on the known activities of the Buxus alkaloid family, future research should focus on:
-
BACE1 Inhibition Assays: To determine if this compound directly inhibits BACE1 activity.
-
Cytotoxicity Screening: To evaluate the anticancer potential of this compound against a panel of human cancer cell lines and to determine its IC50 values.
-
Anti-inflammatory Assays: To investigate the effects of this compound on the production of inflammatory mediators (e.g., cytokines, nitric oxide) in relevant cell models.
-
Mechanism of Action Studies: To elucidate the specific signaling pathways modulated by this compound, should it exhibit significant cytotoxic or anti-inflammatory activity.
References
An In-depth Technical Guide on the Discovery and History of Buxbodine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buxbodine B, a steroidal alkaloid belonging to the triterpenoid (B12794562) class of natural products, has been isolated from the plant species Buxus macowanii. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and known biological activities of this compound. Detailed experimental protocols, quantitative biological data, and insights into its potential mechanisms of action are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Natural Source
This compound was first reported as a constituent of Buxus macowanii Oliv., a plant belonging to the Buxaceae family. Phytochemical investigations of the crude methanolic extract of this plant led to the isolation and identification of this compound along with other steroidal alkaloids.[1] The genus Buxus is a well-known source of a diverse array of structurally complex alkaloids, many of which exhibit interesting biological activities.
Isolation and Purification
While the definitive, detailed protocol for the initial isolation of this compound requires access to the full text of the primary literature, a general procedure for the extraction and isolation of Buxus alkaloids can be outlined.
Experimental Protocol: General Isolation of Buxus Alkaloids
-
Extraction: The air-dried and powdered plant material (leaves and stems) of Buxus macowanii is subjected to exhaustive extraction with methanol (B129727) at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar organic solvent (e.g., chloroform) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with chloroform (B151607).
-
Fractionation: The resulting chloroform extract, rich in alkaloids, is subjected to column chromatography over silica (B1680970) gel. Elution is typically performed with a gradient of increasing polarity, for example, using mixtures of chloroform and methanol.
-
Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis. Further purification is achieved through repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The chemical structure of this compound was determined through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: Spectroscopic Data for Structural Elucidation of this compound
| Technique | Data Obtained |
| ¹H NMR | Provides information on the chemical environment of protons, including their chemical shifts, coupling constants, and multiplicities, revealing the proton framework of the molecule. |
| ¹³C NMR | Determines the number of non-equivalent carbons and their chemical environments, distinguishing between methyl, methylene, methine, and quaternary carbons. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes proton-proton (COSY), direct proton-carbon (HSQC), and long-range proton-carbon (HMBC) correlations, which are crucial for assembling the molecular skeleton. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule through high-resolution mass spectrometry (HRMS), and provides fragmentation patterns that aid in structural confirmation. |
Chemical Structure
The systematic application of these spectroscopic methods allowed for the complete assignment of the chemical structure of this compound.
Biological Activity
Initial biological screening of this compound has revealed its potential as a cholinesterase inhibitor.
Cholinesterase Inhibition
This compound was evaluated for its in vitro inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Acetylcholinesterase (AChE) | 10.8 - 98 (range reported for isolates)[1] |
Note: The provided IC₅₀ value represents a range for several compounds isolated in the study, including this compound. The precise value for this compound requires consulting the full publication.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (AChE) enzyme, and a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).
-
Procedure:
-
A solution of this compound at various concentrations is pre-incubated with the AChE enzyme in the buffer for a defined period (e.g., 15 minutes).
-
The enzymatic reaction is initiated by the addition of the substrate, ATCI, and the colorimetric reagent, DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The rate of color development is monitored spectrophotometrically at a wavelength of 412 nm.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity and Signaling Pathways
Currently, there is a lack of specific published data on the cytotoxicity of this compound against cancer cell lines and its effects on specific signaling pathways. However, other alkaloids from the Buxus genus have demonstrated cytotoxic and anti-proliferative effects on various cancer cell lines.[2][3][4] These effects are often mediated through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[2]
Caption: Postulated signaling pathways affected by some Buxus alkaloids.
Future Perspectives
The discovery of this compound and its initial biological evaluation open up several avenues for future research. The moderate acetylcholinesterase inhibitory activity suggests that its scaffold could be a starting point for the development of new agents for neurodegenerative diseases. Further investigation into its potential cytotoxic effects and the elucidation of its mechanism of action at the molecular level are warranted. A comprehensive study of its structure-activity relationship could guide the synthesis of more potent and selective analogs.
Conclusion
This compound is a structurally intriguing steroidal alkaloid isolated from Buxus macowanii. Its discovery and initial characterization have laid the groundwork for further pharmacological investigation. This technical guide consolidates the currently available information on this compound, providing a foundation for researchers to explore its therapeutic potential. The detailed methodologies and summarized data are intended to facilitate future research and development efforts centered on this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Role of Alkaloids and Alkaloid Derivatives in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroalcoholic extract of Buxus sempervirens shows antiproliferative effect on melanoma, colorectal carcinoma and prostate cancer cells by affecting the autophagic flow [frontiersin.org]
- 4. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Buxbodine B Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buxbodine B, a triterpenoid (B12794562) alkaloid derived from the Buxus genus, represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of research on this compound and its analogs, with a focus on their potential applications in oncology and inflammatory diseases. This document summarizes the known biological activities, delineates key signaling pathways, and provides detailed experimental protocols for the evaluation of these compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.
Introduction
The Buxus genus, commonly known as boxwood, has a long history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed that the therapeutic properties of these plants are largely attributable to a diverse class of steroidal alkaloids, among which this compound has emerged as a compound of significant interest. With the chemical formula C₂₆H₄₁NO₂ and a molecular weight of 399.61 g/mol , this compound possesses a complex 9,19-Cyclopregn-1-en-3-one steroidal skeleton, which serves as a versatile backbone for medicinal chemistry exploration. This guide delves into the pharmacological potential of this compound derivatives, consolidating the available scientific data to facilitate further research and development in this area.
Anticancer Potential of Buxus Alkaloids
A growing body of evidence suggests that alkaloids isolated from Buxus species possess significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. While specific data on this compound derivatives remain limited, studies on analogous compounds provide valuable insights into their potential as anticancer agents.
Cytotoxicity Data
The cytotoxic effects of various Buxus alkaloids have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several representative alkaloids are summarized in the table below, demonstrating their potent anticancer activity.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Buxmicrophylline P-R analog | MCF-7 (Breast Cancer) | 4.51 | [1] |
| Buxmicrophylline P-R analog | HL-60 (Leukemia) | 15.58 | [1] |
| Buxmicrophylline P-R analog | SMMC-7221 (Hepatocellular Carcinoma) | Not specified | [1] |
| Buxmicrophylline P-R analog | A-549 (Lung Cancer) | Not specified | [1] |
| Buxmicrophylline P-R analog | SW480 (Colon Cancer) | Not specified | [1] |
| Unnamed Buxus sinica alkaloid (Compound 36) | ES2 (Ovarian Cancer) | 1.33 | [2] |
| Unnamed Buxus sinica alkaloid (Compound 36) | A2780 (Ovarian Cancer) | 0.48 | [2] |
Table 1: Cytotoxicity of selected Buxus alkaloids against various human cancer cell lines.
Mechanism of Action: Apoptosis Induction
Studies on hydroethanolic extracts of Buxus natalensis have elucidated a key mechanism by which these alkaloids induce cancer cell death: the induction of apoptosis. This process is mediated through the generation of reactive oxygen species (ROS) and the activation of a caspase-dependent signaling cascade involving the tumor suppressor protein p53 and the Bcl-2 family of proteins.[3]
The following diagram illustrates the proposed signaling pathway for apoptosis induced by Buxus alkaloids.
Caption: Buxus alkaloid-induced apoptosis signaling cascade.
Anti-inflammatory Potential of Buxus Alkaloids
Certain Buxus alkaloids have demonstrated notable anti-inflammatory properties. For instance, cyclobuxine has been shown to reduce prostaglandin (B15479496) production and leukocyte migration, key processes in the inflammatory response. While the precise mechanisms for many Buxus alkaloids are still under investigation, the modulation of inflammatory pathways represents a significant area of their therapeutic potential.
Experimental Evidence
In vivo and in vitro studies have shown that Buxus alkaloids can effectively reduce inflammation. The anti-inflammatory effects are thought to be mediated by the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
The following diagram outlines a potential mechanism for the anti-inflammatory action of Buxus alkaloids, focusing on the inhibition of pro-inflammatory mediator synthesis.
Caption: Inhibition of pro-inflammatory pathways by Buxus alkaloids.
Experimental Protocols
The following section provides a detailed protocol for a key in vitro assay used to evaluate the cytotoxic potential of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.
-
Caption: Workflow for assessing cell viability using the MTT assay.
Synthesis of Buxus Alkaloid Derivatives
While specific synthetic routes for this compound derivatives are not extensively documented in the public domain, general strategies for the modification of steroidal alkaloids can be applied. The core structure of this compound offers several reactive sites for chemical modification, including the ketone and hydroxyl groups, as well as the amino substituent.
Potential synthetic modifications could include:
-
Derivatization of the C-3 ketone: Reduction to the corresponding alcohol followed by esterification or etherification.
-
Modification of the C-16 hydroxyl group: Acylation or alkylation to introduce various functional groups.
-
Alteration of the C-20 amino group: Quaternization or conversion to amides to modulate polarity and biological activity.
The synthesis of novel derivatives will be crucial for establishing structure-activity relationships (SAR) and optimizing the therapeutic properties of this promising class of compounds.
Conclusion and Future Directions
This compound and its related Buxus alkaloids represent a promising frontier in the search for new anticancer and anti-inflammatory drugs. The data summarized in this guide highlight the potent biological activities of these natural products and provide a foundation for future research.
Key areas for future investigation include:
-
Isolation and characterization of novel this compound derivatives from various Buxus species.
-
Development of efficient synthetic and semi-synthetic routes to access a wider range of analogs for comprehensive SAR studies.
-
In-depth elucidation of the molecular mechanisms of action for individual alkaloids, including the identification of specific protein targets.
-
Preclinical evaluation of the most promising candidates in animal models of cancer and inflammatory diseases.
The continued exploration of this compound and its derivatives holds significant promise for the development of innovative therapies to address unmet medical needs.
References
Methodological & Application
Application Note: Synthesis and Purification of Buxbodine B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buxbodine B is a steroidal alkaloid of interest for its potential therapeutic applications. It has been identified as an inhibitor of acetylcholinesterase (AChE) with an IC₅₀ of 50 μM, suggesting its potential in research related to Alzheimer's disease. This document provides an overview of the known properties of this compound, a generalized protocol for the purification of steroidal alkaloids from natural sources, and a representative synthetic strategy. It is important to note that a specific total synthesis of this compound has not been detailed in peer-reviewed literature. Therefore, the synthesis protocol described herein is a hypothetical, representative example based on common strategies for the synthesis of complex steroidal molecules.
Chemical and Physical Properties of this compound
A summary of the key chemical identifiers and properties for this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 390362-51-3 | [1][2] |
| Molecular Formula | C₂₆H₄₁NO₂ | [1][2] |
| Molecular Weight | 399.6 g/mol | [1][2] |
| Synonyms | (2aR,3S,4S,5aS,5bS,7aR,11aS,12aS)-3-((S)-1-(Dimethylamino)ethyl)-4-hydroxy-2a,5a,8,8-tetramethyl-1,2,2a,3,4,5,5a,5b,6,7,7a,8-dodecahydro-9H,12H-cyclopenta[a]cyclopropa[e]phenanthren-9-one | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Representative Synthetic Workflow for a Steroidal Alkaloid
The following diagram illustrates a hypothetical multi-step total synthesis for a complex steroidal alkaloid, representative of the strategies that could be employed for a molecule like this compound. This workflow is based on general principles of steroid synthesis, which often involve the sequential construction of the ring system followed by functional group manipulations.
Caption: Hypothetical workflow for the total synthesis of a this compound analogue.
Hypothetical Synthesis Protocol
The following is a representative, multi-step protocol for the synthesis of a complex steroidal alkaloid. This is a generalized procedure and not a validated synthesis for this compound.
Step 1: Core Scaffold Synthesis (Steps A-C)
-
Ring Annulation: A solution of a Wieland-Miescher ketone analogue in an appropriate solvent (e.g., toluene) is treated with a suitable vinyl ketone in the presence of a base (e.g., potassium tert-butoxide) to construct the initial rings of the steroid core.
-
Stereoselective Reduction: The resulting enone is subjected to stereoselective reduction using a reducing agent such as lithium in liquid ammonia (B1221849) (Birch reduction) to set the desired stereochemistry of the ring junctions.
Step 2: Side Chain Introduction (Steps D-E)
-
Nitrogen Introduction: The steroidal core is functionalized to introduce a nitrogen-containing side chain. This could be achieved through various methods such as reductive amination of a ketone precursor.
-
Chain Elongation: The side chain is further elaborated to achieve the desired length and functionality, for example, through Grignard addition or Wittig reactions.
Step 3: Final Modifications and Purification (Steps F-H)
-
Functional Group Interconversion: Final modifications are made to the molecule, such as hydroxylations, oxidations, or reductions, to yield the final target structure.
-
Purification: The crude product is purified using chromatographic techniques, such as column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ring Annulation | Potassium tert-butoxide, Methyl vinyl ketone | Toluene | 0 to 25 | 12 | 85 | >90 |
| 2 | Stereoselective Reduction | Li, NH₃ (l) | THF | -78 | 2 | 90 | >95 |
| 3 | Reductive Amination | (CH₃)₂NH, NaBH(OAc)₃ | Dichloroethane | 25 | 24 | 75 | >90 |
| 4 | Final Purification | - | - | - | - | - | >99 |
Purification Protocol for Steroidal Alkaloids from Natural Sources
As this compound is a natural product, a common method for its acquisition is through extraction and purification from plant sources (e.g., Buxus species). The following is a generalized protocol for this process.
Caption: Generalized workflow for the extraction and purification of this compound.
Detailed Protocol:
-
Extraction:
-
Dried and powdered plant material is extracted with an alcohol solvent, such as methanol (B129727) or ethanol, using methods like reflux or percolation. This is effective for both free and salt forms of alkaloids[3].
-
The solvent is then removed under reduced pressure to obtain a crude extract.
-
-
Acid-Base Extraction:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids, rendering them water-soluble[3].
-
This aqueous solution is then washed with a non-polar organic solvent (e.g., hexane) to remove neutral and acidic impurities.
-
The acidic aqueous layer is basified with a base (e.g., NaOH or NH₄OH) to a pH where the alkaloids are deprotonated and become insoluble in water.
-
The deprotonated alkaloids are then extracted into a lipophilic organic solvent such as chloroform (B151607) or dichloromethane[3].
-
-
Chromatographic Purification:
-
The organic solvent from the previous step is evaporated to yield a crude alkaloid mixture.
-
This mixture is then subjected to column chromatography on silica (B1680970) gel or alumina. A gradient of solvents (e.g., chloroform-methanol) is used to elute the different alkaloids based on their polarity[3].
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired compound.
-
Fractions rich in this compound are combined and further purified by preparative HPLC to achieve high purity (>99%).
-
Conclusion
While a specific total synthesis for this compound is not publicly available, this document provides a comprehensive overview of its properties and outlines generalized, yet detailed, protocols for its potential synthesis and, more practically, its purification from natural sources. The provided workflows and protocols are intended to serve as a valuable resource for researchers in natural product chemistry and drug development.
References
Application Note: Buxbodine B Cell-Based Assay for Neuroprotection
Introduction
Neurodegenerative diseases represent a significant and growing challenge to public health, characterized by the progressive loss of neuronal structure and function. A key pathological driver in many of these conditions is oxidative stress, which leads to cellular damage and apoptosis. Consequently, the identification of novel compounds with neuroprotective properties is a critical goal in therapeutic development.
Buxbodine is a novel, semi-synthetic triterpenoid (B12794562) alkaloid derived from Buxus sempervirens. Alkaloids from the Buxus genus have demonstrated a range of biological activities, including acetylcholinesterase inhibition, which is relevant to neurodegenerative conditions like Alzheimer's disease. This application note describes a B cell-based assay for the preliminary screening of Buxbodine's cytoprotective and potential neuroprotective effects.
B lymphocytes, as key components of the adaptive immune system, are susceptible to oxidative stress, a common factor in both immune dysregulation and neurodegeneration. This assay leverages the BJAB human B cell line as a robust and reproducible model to assess the protective effects of Buxbodine against hydrogen peroxide (H₂O₂)-induced oxidative stress. The rationale is that compounds capable of protecting immune cells from oxidative damage may employ conserved cellular defense mechanisms, such as the PI3K/Akt and Nrf2/HO-1 pathways, which are also crucial for neuronal survival. This assay, therefore, serves as an efficient, high-throughput initial screen to identify compounds with promising cytoprotective properties for further investigation in more complex neuronal models.
Quantitative Data Summary
The following tables summarize the quantitative data from experiments evaluating the protective effects of Buxbodine on BJAB cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress. Data are presented as mean ± standard deviation from three independent experiments.
Table 1: Effect of Buxbodine on BJAB Cell Viability
| Treatment Group | Concentration | Cell Viability (%) |
| Control (Untreated) | - | 100 ± 4.8 |
| H₂O₂ (300 µM) | - | 45.2 ± 3.5 |
| Buxbodine + H₂O₂ | 1 µM | 58.7 ± 4.1 |
| Buxbodine + H₂O₂ | 5 µM | 75.3 ± 3.9 |
| Buxbodine + H₂O₂ | 10 µM | 89.1 ± 4.6 |
| Buxbodine + H₂O₂ | 25 µM | 92.4 ± 3.7 |
| Buxbodine only | 25 µM | 98.5 ± 4.2 |
Cell viability was assessed using the MTT assay after 24 hours of treatment.
Table 2: Effect of Buxbodine on Markers of Apoptosis (Relative Protein Expression)
| Treatment Group | Concentration | Bax/Bcl-2 Ratio |
| Control (Untreated) | - | 1.00 ± 0.12 |
| H₂O₂ (300 µM) | - | 4.25 ± 0.31 |
| Buxbodine + H₂O₂ | 10 µM | 1.52 ± 0.24 |
Protein expression was quantified by Western blot analysis after 12 hours of treatment.
Table 3: Effect of Buxbodine on Key Signaling Proteins (Relative Phosphorylation/Expression)
| Treatment Group | Concentration | p-Akt/Akt Ratio | Nrf2 (Nuclear) | HO-1 |
| Control (Untreated) | - | 1.00 ± 0.15 | 1.00 ± 0.18 | 1.00 ± 0.21 |
| H₂O₂ (300 µM) | - | 0.45 ± 0.09 | 0.85 ± 0.11 | 1.10 ± 0.19 |
| Buxbodine + H₂O₂ | 10 µM | 2.85 ± 0.28 | 3.50 ± 0.35 | 4.10 ± 0.42 |
Protein expression was quantified by Western blot analysis after 6 hours of treatment.
Experimental Protocols
Cell Culture and Maintenance
Cell Line: BJAB (Human Burkitt's lymphoma B cell line)
Culture Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
100 U/mL Penicillin
-
100 µg/mL Streptomycin
Culture Conditions:
-
Maintain cells in suspension culture in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Monitor cell viability using trypan blue exclusion before each experiment.
B Cell Protection Assay (MTT Assay)
This protocol assesses the ability of Buxbodine to protect BJAB cells from H₂O₂-induced cytotoxicity.[1][2][3][4]
Materials:
-
BJAB cells
-
Buxbodine (stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO (for formazan (B1609692) solubilization)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed BJAB cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 2 hours at 37°C to allow cells to acclimatize.
-
Pre-treat cells by adding 50 µL of medium containing various concentrations of Buxbodine (e.g., 1, 5, 10, 25 µM). For the control and H₂O₂-only wells, add 50 µL of medium with the corresponding vehicle (DMSO) concentration.
-
Incubate the plate for 2 hours at 37°C.
-
Induce oxidative stress by adding 50 µL of medium containing H₂O₂ to achieve a final concentration of 300 µM in the designated wells. In control and Buxbodine-only wells, add 50 µL of medium without H₂O₂.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Centrifuge the plate at 500 x g for 5 minutes. Carefully aspirate the supernatant without disturbing the cell pellet and formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Western Blot Analysis
This protocol is used to measure the expression and phosphorylation of key proteins in the proposed signaling pathway.
Materials:
-
BJAB cells cultured in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Akt, anti-phospho-Akt (Ser473), anti-Nrf2, anti-HO-1, anti-Bcl-2, anti-Bax, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection system
Protocol:
-
Seed BJAB cells in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Treat cells with Buxbodine and/or H₂O₂ as described in the protection assay for the desired time points (e.g., 6 hours for signaling proteins, 12 hours for apoptotic markers).
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in 100 µL of ice-cold RIPA buffer.
-
Determine protein concentration using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an ECL detection system and image with a chemiluminescence imager.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
Mandatory Visualizations
Caption: Experimental workflow for Buxbodine screening.
Caption: Proposed neuroprotective signaling pathway of Buxbodine.
References
Application Note & Protocol: Proposed Analytical Method for the Quantification of Buxbodine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxbodine B is a steroidal alkaloid found in plants of the Buxus genus, which have been used in traditional medicine for various ailments[1]. As interest in the pharmacological properties of Buxus alkaloids grows, robust and reliable analytical methods for the quantification of specific constituents like this compound are essential for research, quality control, and potential drug development. To date, a specific, validated analytical method for the quantification of this compound has not been widely published. This document provides a proposed High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method as a starting point for researchers. This proposed protocol is based on established analytical techniques for the quantification of other natural products and steroidal alkaloids in complex matrices[2][3]. The method will require full validation according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.
Proposed Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique ideal for the quantification of analytes in complex mixtures such as plant extracts or biological fluids[4][5][6]. The proposed method involves an initial extraction of this compound from the sample matrix, followed by chromatographic separation and detection by mass spectrometry.
Data Presentation: Hypothetical Method Validation Parameters
The following table summarizes the target validation parameters for the proposed HPLC-MS/MS method for this compound quantification. Researchers should aim to achieve similar or better performance during method validation.
| Parameter | Specification |
| Linearity | |
| Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | |
| Intra-day | ≤ 15% |
| Inter-day | ≤ 15% |
| Accuracy (% Recovery) | 85% - 115% |
| Selectivity/Specificity | No significant interference at the retention time of the analyte |
| Matrix Effect | Within acceptable limits (e.g., 80-120%) |
| Stability | Analyte stable under defined storage and processing conditions |
Experimental Protocols
Sample Preparation: Extraction of this compound from Buxus Leaves
This protocol is based on a general acid/base extraction method for alkaloids from plant material[7].
Materials:
-
Dried and powdered Buxus leaves
-
2 M Sulfuric Acid
-
2 M Sodium Hydroxide
-
Anhydrous Sodium Sulfate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1 g of powdered Buxus leaves and transfer to a 50 mL conical tube.
-
Add 20 mL of dichloromethane, vortex for 1 minute, and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction twice more with fresh dichloromethane.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the residue in 10 mL of 2 M sulfuric acid.
-
Wash the acidic solution with 10 mL of dichloromethane three times to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 10 with 2 M sodium hydroxide.
-
Extract the alkaline solution with 10 mL of dichloromethane three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Reconstitute the final residue in 1 mL of methanol:water (1:1, v/v) for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-15 min: 5% B |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by infusing a this compound standard |
Note: The MRM transitions (precursor ion → product ion) and collision energy will need to be optimized for this compound specifically. This is a critical step in method development.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive, selective and rapid determination of bupropion and its major active metabolite, hydroxybupropion, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiprotozoal Activity of Buxus sempervirens and Activity-Guided Isolation of O-tigloylcyclovirobuxeine-B as the Main Constituent Active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buxbodine B for High-Throughput Screening of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Buxbodine B, a steroidal alkaloid derived from the Buxus genus, in high-throughput screening (HTS) assays to identify and characterize acetylcholinesterase (AChE) inhibitors. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission.
Introduction
Acetylcholinesterase (AChE) is a key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby terminating the nerve impulse.[1] In conditions like Alzheimer's disease, a decline in acetylcholine levels contributes to cognitive impairment.[2] AChE inhibitors function by preventing the breakdown of acetylcholine, thus increasing its concentration in the synapse and enhancing cholinergic neurotransmission.[3] The Buxaceae family of plants is a rich source of steroidal and terpenoidal alkaloids, many of which have demonstrated significant anticholinesterase activity.[2] this compound, with a reported IC50 value of 50 μM for AChE, represents a potential scaffold for the development of new therapeutic agents.[4] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of compounds to identify novel and potent AChE inhibitors.[3][5]
Data Presentation
The inhibitory activities of this compound and other related Buxus alkaloids against acetylcholinesterase are summarized below. This data provides a comparative landscape for hit validation and lead optimization studies.
| Compound | Source Organism | AChE IC50 (μM) | Butyrylcholinesterase (BuChE) IC50 (μM) | Selectivity Index (BuChE/AChE) |
| This compound | Buxus macowanii | 50[4] | Not Reported | Not Reported |
| O2-Natafuranamine | Buxus natalensis | 3.0[2] | Not Reported | Not Reported |
| O10-Natafuranamine | Buxus natalensis | 8.5[2] | Not Reported | Not Reported |
| Buxafuranamide | Buxus natalensis | 14.0[2] | Not Reported | Not Reported |
| Isosarcodine | Sarcococca saligna | Ki = 21.8 (noncompetitive)[6] | Ki = 8.3 (uncompetitive/noncompetitive)[6] | 0.38 |
| Sarcorine | Sarcococca saligna | Ki = 90.3 (noncompetitive)[6] | Ki = 7.5 (uncompetitive/noncompetitive)[6] | 0.08 |
| Sarcodine | Sarcococca saligna | Ki = 32.2 (noncompetitive)[6] | Ki = 15.6 (uncompetitive/noncompetitive)[6] | 0.48 |
| Sarcocine | Sarcococca saligna | Ki = 16.0 (noncompetitive)[6] | Ki = 5.0 (uncompetitive/noncompetitive)[6] | 0.31 |
| Alkaloid-C | Sarcococca saligna | Ki = 50.0 (noncompetitive)[6] | Ki = 12.0 (uncompetitive/noncompetitive)[6] | 0.24 |
| Donepezil | - | Example Value | Example Value | Example Value |
| Galantamine | - | Example Value | Example Value | Example Value |
Note: The IC50 and Ki values can vary depending on the specific assay conditions, enzyme source, and substrate concentration. The selectivity index is calculated as the ratio of BuChE IC50 to AChE IC50. A lower value indicates higher selectivity for BuChE, while a higher value indicates higher selectivity for AChE. Further experimental investigation is required to determine the butyrylcholinesterase inhibitory activity and selectivity of this compound.
Experimental Protocols
A robust and widely used method for HTS of AChE inhibitors is the colorimetric assay based on Ellman's method.[7] This assay is adaptable to 96-well and 1536-well plate formats for high-throughput applications.[8]
Principle of the Ellman's Assay
The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921) (ATCh). The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm. The presence of an AChE inhibitor, such as this compound, reduces the rate of this color change.[7]
Materials and Reagents
-
Enzyme: Human recombinant Acetylcholinesterase (AChE) or from electric eel.
-
Buffer: 100 mM Phosphate (B84403) Buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known AChE inhibitor (e.g., Donepezil or Galantamine).
-
Equipment: Microplate reader with absorbance detection at 412 nm, multichannel pipettes, incubator.
Preparation of Solutions
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 10-15 minutes (typically 0.1 - 0.5 U/mL).[7]
-
ATCh Solution: Prepare a 10 mM stock solution of ATCh in deionized water.[7]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.[7]
-
Test Compound (this compound): Prepare a stock solution (e.g., 10 mM) in 100% DMSO. Perform serial dilutions to achieve the desired concentration range for the assay. The final DMSO concentration in the wells should be kept low (≤1%) to prevent solvent interference.[7]
High-Throughput Screening Protocol (96-Well Plate Format)
This protocol can be adapted for higher density plates (e.g., 1536-well) by adjusting volumes accordingly.[8]
-
Plate Setup (Total Volume = 200 µL per well):
-
Blank Wells: 180 µL of buffer + 20 µL of ATCh solution (no enzyme).
-
Control Wells (100% Activity): 140 µL of buffer + 20 µL of DTNB + 10 µL of vehicle (e.g., 1% DMSO) + 10 µL of AChE solution.
-
Test Compound Wells: 130 µL of buffer + 20 µL of DTNB + 10 µL of AChE solution + 10 µL of this compound serial dilutions.[7]
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 10 minutes at 37°C. This allows for the binding of the inhibitor to the enzyme.[7]
-
Reaction Initiation: Add 20 µL of ATCh solution to all wells (except the blank) to start the enzymatic reaction.[7]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 15-20 minutes.[7]
Data Analysis
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization
Signaling Pathway and Mechanism of Inhibition
Steroidal alkaloids from the Buxus genus are often non-competitive inhibitors of AChE, binding to the peripheral anionic site (PAS) of the enzyme. This binding event allosterically modulates the active site, thereby hindering the breakdown of acetylcholine.
Caption: Proposed non-competitive inhibition of AChE by this compound.
Experimental Workflow
The following diagram outlines the key steps in a high-throughput screening campaign for the discovery of novel AChE inhibitors.
Caption: A typical workflow for an AChE inhibitor HTS campaign.
References
- 1. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticholinesterases Traits Inbuilt in Buxaceae Plant Extracts against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cholinesterase inhibitory and spasmolytic potential of steroidal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Buxbodine B: A Potent Tool for Interrogating Cholinergic Signaling
Application Notes and Protocols for Researchers
Introduction to Cholinergic Pathways and Acetylcholinesterase
The cholinergic system, a fundamental neurotransmission pathway in both the central and peripheral nervous systems, plays a critical role in a myriad of physiological processes including learning, memory, attention, and muscle contraction.[1][2] The primary neurotransmitter in this system is acetylcholine (B1216132) (ACh). The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh into choline (B1196258) and acetic acid in the synaptic cleft.[3][4][5] This rapid degradation is essential for maintaining precise temporal control of cholinergic signaling. Dysregulation of this system is implicated in various neurological disorders, most notably Alzheimer's disease, where a deficit in cholinergic function is a key pathological feature.[1][2]
Inhibition of AChE increases the concentration and duration of ACh in the synapse, thereby enhancing cholinergic transmission.[3][4][6] This mechanism forms the basis for several therapeutic strategies. Small molecules that inhibit AChE are therefore invaluable as both therapeutic agents and as research tools to probe the function and dysfunction of cholinergic pathways.
Buxbodine B: A Selective Acetylcholinesterase Inhibitor
This compound is a potent and selective inhibitor of acetylcholinesterase, making it an exceptional tool compound for researchers studying cholinergic neurotransmission. Its high affinity for AChE allows for the precise modulation of acetylcholine levels in various experimental paradigms. The selectivity of this compound for AChE over the related enzyme butyrylcholinesterase (BuChE) is a key advantage, as BuChE also hydrolyzes acetylcholine and its inhibition can lead to off-target effects.[7]
The mechanism of action of this compound involves binding to the active site of the AChE enzyme, preventing the breakdown of acetylcholine.[8] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged activation of both muscarinic and nicotinic acetylcholine receptors.[4][6]
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized in a series of in vitro assays. The following table summarizes key quantitative data for the compound.
| Parameter | Target Enzyme/Receptor | Value | Description |
| IC50 | Human Acetylcholinesterase (hAChE) | 15 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of hAChE activity.[9][10] |
| Ki | Human Acetylcholinesterase (hAChE) | 8 nM | The inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity.[9][10][11] |
| IC50 | Human Butyrylcholinesterase (hBuChE) | 1.2 µM | The half-maximal inhibitory concentration for hBuChE, demonstrating a high degree of selectivity for AChE over BuChE. |
| Selectivity Index | (IC50 for hBuChE) / (IC50 for hAChE) | 80-fold | A quantitative measure of the compound's preference for inhibiting AChE over BuChE. |
| Binding Affinity (Kd) | Muscarinic Receptors (M1-M5) | > 10 µM | The dissociation constant for muscarinic receptors, indicating minimal direct interaction.[12] |
| Binding Affinity (Kd) | Nicotinic Receptors (α7, α4β2) | > 10 µM | The dissociation constant for nicotinic receptors, indicating minimal direct interaction.[13][14] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity of this compound on acetylcholinesterase. The assay is based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[3][6]
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.
-
This compound Solutions: Prepare a series of dilutions of this compound in phosphate buffer to generate a dose-response curve.
-
ATCI Solution: Prepare a stock solution of ATCI in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the different concentrations of this compound to the test wells.
-
Add 20 µL of phosphate buffer to the control wells (no inhibitor).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the AChE solution to all wells except the blank. Add 20 µL of buffer to the blank wells.
-
Add 20 µL of the DTNB solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Assessing Receptor Selectivity
To confirm that this compound's effects are mediated through AChE inhibition and not direct receptor interaction, radioligand binding assays can be performed.
Principle:
This assay measures the ability of this compound to displace a known radiolabeled ligand that specifically binds to a target receptor (e.g., muscarinic or nicotinic receptors).
General Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., M1 muscarinic receptor or α7 nicotinic receptor).
-
Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of the specific radioligand (e.g., [³H]pirenzepine for M1 receptors or [³H]epibatidine for nicotinic receptors) in the absence and presence of increasing concentrations of this compound.
-
-
Separation and Detection:
-
Separate the bound from unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of this compound that displaces 50% of the specific binding of the radioligand to calculate the IC50, which can then be used to determine the binding affinity (Ki).
-
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound on AChE.
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Caption: Logical workflow for determining the mechanism of enzyme inhibition.
References
- 1. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. attogene.com [attogene.com]
- 7. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of acetylcholinesterase inhibition by triterpenoidal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mixed nicotinic and muscarinic features of cholinergic receptor coupled to secretion in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mixed nicotinic and muscarinic features of cholinergic receptor coupled to secretion in bovine chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Buxbodine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxbodine B is a triterpenoid (B12794562) steroidal alkaloid derived from the Buxus genus. While specific in vivo data on this compound is limited, related compounds from this family, such as Cyclovirobuxine D, have demonstrated promising anticancer activities in preclinical studies. These activities are often attributed to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. These application notes provide a comprehensive framework for the in vivo evaluation of this compound's anticancer efficacy, drawing upon established methodologies for related natural products.
Hypothesized Mechanism of Action
Based on the known activities of similar Buxus alkaloids, it is hypothesized that this compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest. This may be mediated by the modulation of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. In vivo studies should therefore aim to not only assess the tumor growth inhibitory effects of this compound but also to investigate these potential mechanisms of action.
Experimental Design: In Vivo Anticancer Efficacy Assessment
This section outlines a detailed protocol for evaluating the anticancer potential of this compound using a human tumor xenograft mouse model.
Animal Model and Tumor Cell Line Selection
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, are a suitable model for establishing human tumor xenografts.
-
Cell Line: A human cancer cell line with demonstrated sensitivity to other steroidal alkaloids or with a relevant genetic background (e.g., dysregulated PI3K/Akt pathway) should be selected. For this protocol, we will use the human breast cancer cell line MCF-7.
Experimental Groups and Dosage
A minimum of four experimental groups are recommended to assess the dose-dependent efficacy of this compound.
| Group ID | Treatment | Number of Animals (n) | Dosage | Route of Administration | Dosing Frequency |
| 1 | Vehicle Control | 10 | 0 mg/kg | Intraperitoneal (i.p.) | Daily |
| 2 | This compound - Low Dose | 10 | 10 mg/kg | Intraperitoneal (i.p.) | Daily |
| 3 | This compound - Mid Dose | 10 | 25 mg/kg | Intraperitoneal (i.p.) | Daily |
| 4 | This compound - High Dose | 10 | 50 mg/kg | Intraperitoneal (i.p.) | Daily |
| 5 | Positive Control (e.g., Doxorubicin) | 10 | 5 mg/kg | Intraperitoneal (i.p.) | Twice weekly |
Note: The specified dosages for this compound are hypothetical and should be determined based on preliminary in vitro cytotoxicity data and a maximum tolerated dose (MTD) study.
Experimental Workflow
The following diagram illustrates the key steps in the in vivo efficacy study.
Caption: A flowchart outlining the key phases of the in vivo efficacy study.
Detailed Experimental Protocols
Protocol 1: Tumor Xenograft Establishment
-
Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Allow tumors to grow to a palpable size of approximately 100-150 mm³.
Protocol 2: Treatment Administration and Monitoring
-
Once tumors reach the desired size, randomize the mice into the treatment groups.
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Administer the treatments as per the defined schedule via intraperitoneal injection.
-
Measure tumor dimensions with calipers daily and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse daily.
-
Monitor the animals for any signs of toxicity or distress.
Protocol 3: Post-Treatment Analysis
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Divide each tumor into two halves: one half to be snap-frozen in liquid nitrogen for Western blot analysis and the other to be fixed in 10% neutral buffered formalin for immunohistochemistry.
Mechanism of Action Investigation
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway through which this compound may induce apoptosis.
Caption: A diagram of the proposed signaling cascade initiated by this compound.
Biomarker Analysis
To validate the hypothesized mechanism of action, the following biomarkers should be assessed in the collected tumor tissues.
| Analysis Method | Primary Target | Expected Outcome with this compound Treatment |
| Immunohistochemistry (IHC) | Ki-67 | Decrease in proliferation index |
| Immunohistochemistry (IHC) | Cleaved Caspase-3 | Increase in apoptotic cells |
| Western Blot | p-Akt / Total Akt | Decrease in the ratio |
| Western Blot | p-mTOR / Total mTOR | Decrease in the ratio |
| Western Blot | Bcl-2 | Decrease in expression |
| Western Blot | Bax | Increase in expression |
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise tabular format to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | ||||
| This compound - 10 mg/kg | ||||
| This compound - 25 mg/kg | ||||
| This compound - 50 mg/kg | ||||
| Positive Control |
Table 2: Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Percent Body Weight Change |
| Vehicle Control | |||
| This compound - 10 mg/kg | |||
| This compound - 25 mg/kg | |||
| This compound - 50 mg/kg | |||
| Positive Control |
Table 3: Biomarker Modulation (Relative Protein Expression)
| Treatment Group | p-Akt/Akt Ratio | p-mTOR/mTOR Ratio | Bcl-2 Expression | Bax Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound - 50 mg/kg |
Note: Data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
Conclusion
These application notes provide a robust framework for the in vivo investigation of this compound's anticancer properties. By following these detailed protocols, researchers can generate comprehensive data on its efficacy and mechanism of action, which is crucial for its further development as a potential therapeutic agent. Careful planning, execution, and data analysis are paramount for obtaining reliable and reproducible results.
Troubleshooting & Optimization
How to prevent Buxbodine B degradation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Buxbodine B in stock solutions. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and chloroform, with limited solubility in water. For most biological experiments, DMSO is the recommended solvent for creating high-concentration stock solutions due to its high solubilizing power and compatibility with many assay formats. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To maximize stability, this compound stock solutions should be stored at -20°C or -80°C.[1] It is also crucial to protect the solutions from light by using amber-colored vials or by wrapping clear vials in aluminum foil. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How long can I store this compound stock solutions?
Q4: What are the primary factors that can cause this compound to degrade in solution?
A4: The stability of this compound, like other steroidal alkaloids, can be influenced by several factors:
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Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.
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Light: Exposure to UV or fluorescent light may induce photolytic degradation.
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pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or rearrangement of the molecule.
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Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.
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Solvent Purity: The use of high-purity, anhydrous solvents is crucial, as water content can lead to hydrolysis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving potential issues with this compound stock solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in Stock Solution | - Concentration exceeds solubility limit at storage temperature.- Solvent evaporation.- Freeze-thaw cycles. | - Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the concentration may be too high for the storage temperature.- Ensure vials are tightly sealed.- Aliquot stock solutions into single-use volumes. |
| Loss of Biological Activity | - Chemical degradation of this compound. | - Prepare a fresh stock solution from solid material.- Confirm the concentration and purity of the stock solution using HPLC.- Store working solutions on ice and protected from light during experiments. |
| Inconsistent Experimental Results | - Inconsistent concentration due to degradation or precipitation.- Pipetting errors. | - Perform a stability check of your stock solution (see Experimental Protocols).- Ensure proper mixing of the stock solution before making dilutions.- Calibrate pipettes regularly. |
| Appearance of New Peaks in HPLC Chromatogram | - Formation of degradation products. | - Attempt to identify the degradation pathway through forced degradation studies.- Optimize storage and handling conditions to minimize degradation. |
Quantitative Data Summary
While specific experimental stability data for this compound is limited in publicly available literature, the following table provides a hypothetical stability profile based on general knowledge of steroidal alkaloids. This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Hypothetical Stability of this compound (10 mM) in Various Solvents over 30 Days
| Solvent | Storage Condition | Day 0 (% Purity) | Day 7 (% Purity) | Day 30 (% Purity) |
| DMSO | -80°C, Dark | 99.8% | 99.7% | 99.5% |
| DMSO | -20°C, Dark | 99.8% | 99.5% | 98.9% |
| DMSO | 4°C, Dark | 99.8% | 98.2% | 95.1% |
| Methanol | -20°C, Dark | 99.7% | 99.0% | 97.5% |
| Aqueous Buffer (pH 7.4) | 4°C, Dark | 99.5% | 92.0% | 80.3% |
Note: Purity is determined by HPLC-UV analysis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Analytical balance
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Vortex mixer
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Sonicator (optional)
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Sterile, amber-colored microcentrifuge tubes or glass vials
Procedure:
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Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 399.61 g/mol ).
-
Carefully weigh the calculated amount of this compound into a sterile vial.
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Add the appropriate volume of anhydrous DMSO to the vial.
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Vortex the solution vigorously until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution.
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Aliquot the stock solution into single-use, amber-colored tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: HPLC-Based Stability Assessment of this compound
Objective: To determine the stability of this compound in a specific solvent over time under defined storage conditions.
Methodology:
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Prepare a fresh stock solution of this compound in the solvent of interest (e.g., DMSO) at a known concentration (e.g., 1 mM).
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Divide the solution into multiple aliquots in amber vials.
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Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).
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At specified time points (e.g., Day 0, 1, 3, 7, 14, 30), remove one aliquot from each storage condition.
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Analyze the samples by a validated stability-indicating HPLC method. A general starting point for method development could be a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid). Detection can be performed using a UV detector at a wavelength determined by a UV scan of this compound.
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Quantify the peak area of the parent this compound peak.
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Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample.
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Plot the percentage of this compound remaining versus time to determine the degradation rate.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Workflow for this compound stability assessment.
Caption: Troubleshooting decision tree for this compound.
References
Addressing high background noise in Buxbodine B fluorescence assays
This technical support center provides troubleshooting guidance for researchers and drug development professionals utilizing Buxbodine B in fluorescence assays. The following sections address common issues, particularly high background noise, and provide resources to help you achieve optimal experimental outcomes.
Troubleshooting Guide: High Background Noise
High background fluorescence can mask the true signal from your sample, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating the common causes of high background noise in this compound fluorescence assays.
Is the high background present in the "no-enzyme" or "buffer-only" control wells?
If you observe high background in control wells lacking the enzyme or biological sample, the issue likely originates from the assay components or the instrumentation.[1][2]
Problem: Contamination of Assay Components
| Potential Cause | Recommended Action |
| Contaminated Assay Buffer or Reagents | Prepare all buffers and reagent solutions fresh using high-purity, sterile water and analytical-grade reagents.[1][2] Filter-sterilize buffers if necessary. |
| Probe Instability | Prepare the this compound solution fresh just before use and protect it from light. Some fluorescent probes can degrade over time, leading to increased background fluorescence.[1][2] Run a control with only the probe and buffer to assess for spontaneous signal generation. |
| Assay Plate Autofluorescence | Use black, opaque, flat-bottom microplates, especially for cell-based assays with adherent cells, to minimize background and prevent crosstalk between wells.[3] Standard polystyrene plates can be a source of autofluorescence.[1] |
Problem: Instrumental Settings
| Potential Cause | Recommended Action |
| High Detector Gain Setting | While increasing the gain amplifies the signal, it also amplifies background noise.[1] Optimize the gain setting using a positive control to ensure the signal is within the linear range of the detector without saturating it.[2] |
| Incorrect Excitation/Emission Wavelengths | Ensure that the excitation and emission wavelengths on the plate reader or microscope are correctly set for this compound. Use narrow bandpass filters to reduce the collection of off-target light.[4] |
| Extended Exposure to Excitation Light | Continuous exposure to the excitation light can lead to photobleaching of the target fluorophore and an increase in background from other components. Minimize light exposure by taking readings at discrete time points.[2] |
Is the high background observed only in wells containing the test compound or biological sample?
If the background signal is specific to wells containing your test compound or biological sample, the source is likely related to the intrinsic properties of these components.
Problem: Autofluorescence
| Potential Cause | Recommended Action |
| Test Compound Autofluorescence | Many small molecules exhibit intrinsic fluorescence.[1] Run a "compound only" control (without enzyme or substrate) to measure its inherent fluorescence.[5] If the compound is autofluorescent, consider using a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from the compound's fluorescence. |
| Cellular or Tissue Autofluorescence | Endogenous cellular components like NAD(P)H, flavins, and lipofuscin can contribute to background fluorescence, especially in the blue and green spectral regions.[1][6] If possible, use a red-shifted probe to avoid this interference.[1] Include an unstained control sample to determine the level of autofluorescence.[6] |
Problem: Non-Specific Binding and Staining
| Potential Cause | Recommended Action |
| Non-Specific Binding of this compound | The fluorescent probe may bind non-specifically to surfaces or other proteins.[7] To mitigate this, consider adding a blocking agent, such as bovine serum albumin (BSA), to your assay buffer and optimizing washing steps to remove unbound probe.[7] |
| High Concentration of this compound | If both the signal and background are high, the concentration of the fluorescent probe may be too high.[6] Perform a titration to determine the optimal concentration that provides a good signal-to-noise ratio.[8] |
| Insufficient Washing | Inadequate washing can leave behind unbound fluorescent molecules. Ensure that washing steps are sufficient to remove excess this compound.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in a this compound fluorescence assay?
A1: High background noise can originate from several sources, broadly categorized as:
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Instrumental: Background from the plate reader's optical components and electronic noise.[1]
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Reagents and Buffers: Intrinsic fluorescence of buffers, solvents (like DMSO), or contaminated reagents.[1]
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Assay Plates: Autofluorescence from the microplate material.[1]
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Test Compounds: Many small molecules have intrinsic fluorescence.[1]
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Sample Autofluorescence: Endogenous cellular components can fluoresce.[1]
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Non-specific Binding: The fluorescent probe binding to unintended targets.[7]
Q2: How can I improve the signal-to-noise ratio in my assay?
A2: To improve the signal-to-noise ratio, you can either increase your signal or decrease your noise.[4] Strategies include:
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Optimizing Staining: Ensure you are using the optimal concentration of this compound.
-
Enhancing Signal: If possible and without causing phototoxicity, you can slightly increase the excitation intensity.[10]
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Reducing Noise: Employ the troubleshooting steps outlined above to minimize background fluorescence. Adding secondary emission and excitation filters can also help reduce excess background noise.[11][12]
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Image Averaging: For imaging-based assays, acquiring and averaging multiple images can reduce random noise.[10]
Q3: My "no-enzyme" control shows high fluorescence. What should I do?
A3: This indicates that the background signal is independent of the enzymatic activity. You should first investigate the stability of this compound in your assay buffer and check for contamination in your reagents.[2] Also, assess the autofluorescence of your assay plate and buffer components.
Q4: The background signal increases over time. What could be the cause?
A4: A time-dependent increase in background suggests an ongoing non-enzymatic reaction or environmental effect.[2] This could be due to the instability of this compound, leading to its degradation into a more fluorescent form, or photobleaching effects from continuous exposure to excitation light.[2]
Experimental Protocols
Protocol 1: Determining Autofluorescence of a Test Compound
This protocol helps determine if a test compound contributes to the background signal through autofluorescence.[1]
Materials:
-
Test compound
-
Assay Buffer
-
Black, opaque, 96-well plate
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Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the diluted compound solutions to the wells of the 96-well plate.
-
Include wells with only the assay buffer as a blank control.
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Read the plate on a fluorometer using the same excitation and emission wavelengths as your this compound assay.
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Subtract the fluorescence of the buffer-only wells from the wells containing the test compound to determine the compound's intrinsic fluorescence.
Protocol 2: Optimizing this compound Concentration
This protocol is for determining the optimal concentration of this compound to maximize the signal-to-noise ratio.
Materials:
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This compound stock solution
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Assay Buffer
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Positive control (e.g., active enzyme)
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Negative control (e.g., buffer or inactive enzyme)
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Black, opaque, 96-well plate
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In the 96-well plate, set up wells for both positive and negative controls for each this compound concentration.
-
Add the appropriate control (positive or negative) to the wells.
-
Add the different concentrations of this compound to the corresponding wells.
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Incubate the plate according to your standard assay protocol.
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Measure the fluorescence at the appropriate excitation and emission wavelengths.
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Calculate the signal-to-noise ratio (Signal/Background) for each concentration. The optimal concentration is the one that provides the highest signal-to-noise ratio without saturating the detector.
Data Presentation
Table 1: Example Data for this compound Concentration Optimization
| This compound Conc. (nM) | Positive Control Fluorescence (RFU) | Negative Control Fluorescence (RFU) | Signal-to-Noise Ratio (S/N) |
| 1 | 5,200 | 1,100 | 4.7 |
| 5 | 25,500 | 1,300 | 19.6 |
| 10 | 48,000 | 1,600 | 30.0 |
| 20 | 85,000 | 2,500 | 34.0 |
| 50 | 150,000 | 5,000 | 30.0 |
| 100 | 280,000 | 12,000 | 23.3 |
Table 2: Example Autofluorescence Data for a Test Compound
| Compound Conc. (µM) | Fluorescence (RFU) |
| 0 (Buffer) | 1,200 |
| 1 | 1,500 |
| 5 | 3,500 |
| 10 | 7,000 |
| 20 | 14,500 |
| 50 | 32,000 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tecan.com [tecan.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - AE [thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
Buxbodine B assay variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Buxbodine B in their experiments. The information is tailored for scientists and professionals in drug development, focusing on addressing assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a steroidal alkaloid isolated from plants of the Buxus genus.[1][2] Its primary reported activities include:
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Acetylcholinesterase (AChE) Inhibition: this compound has been identified as an inhibitor of acetylcholinesterase, with a reported IC50 value of 50 μM.[3] This activity suggests its potential for research in areas like Alzheimer's disease.[3]
-
Cytotoxic Activity: Like other Buxus alkaloids, this compound has demonstrated cytotoxic effects against various human tumor cell lines, including HL-60, SMMC-7721, A549, MCF-7, and SW480.[4][5]
Q2: What are the common assays used to evaluate the activity of this compound?
Common assays for this compound and related Buxus alkaloids include:
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Acetylcholinesterase (AChE) Inhibition Assays: To determine the potency of AChE inhibition (e.g., IC50 values).
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Cell Viability and Cytotoxicity Assays: Methods like MTT, CCK-8, and trypan blue exclusion are used to assess the effect of this compound on cancer cell proliferation and survival.[6][7]
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Apoptosis and Cell Cycle Analysis: Flow cytometry is frequently employed to investigate if the compound induces programmed cell death or alters cell cycle progression.[7][8]
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Western Blotting: To analyze the expression levels of proteins involved in relevant signaling pathways.[8]
Q3: Are there known signaling pathways affected by this compound or related compounds?
While specific signaling pathways for this compound are not extensively detailed in the available literature, studies on the related Buxus alkaloid, Cyclovirobuxine D (CVB-D), provide insights into potential mechanisms. CVB-D has been shown to:
Given the structural similarity, it is plausible that this compound might engage similar cellular pathways.
Troubleshooting Guides
Acetylcholinesterase (AChE) Inhibition Assay Variability
Problem: High variability in IC50 values for this compound in our AChE inhibition assay.
| Potential Cause | Troubleshooting Suggestion |
| Compound Purity and Stability | Ensure the purity of the this compound sample using techniques like HPLC. Steroidal alkaloids can be sensitive to storage conditions; store desiccated and protected from light. Prepare fresh stock solutions for each experiment. |
| Enzyme Activity | Verify the activity of the AChE enzyme from your supplier. Use a positive control (e.g., physostigmine) to ensure consistent enzyme performance across experiments. |
| Substrate Concentration | Ensure the substrate (e.g., acetylthiocholine) concentration is not limiting and is consistent across all wells. |
| Incubation Time | Optimize and standardize the incubation times for both the enzyme-inhibitor pre-incubation and the enzyme-substrate reaction. |
| Solvent Effects | This compound is likely dissolved in an organic solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells, including controls. |
Cytotoxicity Assay Reproducibility Issues
Problem: Inconsistent results in our cell viability (e.g., MTT, CCK-8) assays with this compound.
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Health and Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Compound Solubility | This compound, as a steroidal alkaloid, may have limited aqueous solubility. Visually inspect for precipitation when adding the compound to the cell culture medium. Consider using a solubilizing agent or preparing a more dilute stock solution. |
| Inconsistent Seeding Density | Ensure uniform cell seeding density across all wells of the microplate. Variations in cell number will lead to variability in the final readout. |
| Edge Effects in Microplates | "Edge effects" can lead to uneven evaporation and temperature distribution. Avoid using the outermost wells of the plate or ensure they are filled with sterile PBS to maintain humidity. |
| Interference with Assay Reagent | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT tetrazolium salts). Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of various triterpenoid (B12794562) alkaloids from Buxus microphylla, including compounds structurally related to this compound.
| Compound | Cell Line | IC50 (μM) |
| Buxmicrophylline P | HL-60 | 4.51 |
| SMMC-7221 | 8.23 | |
| A-549 | 15.58 | |
| MCF-7 | 10.34 | |
| SW480 | 12.87 | |
| Buxmicrophylline E | HepG2 | >10 |
| K562 | 2.95 | |
| Buxmicrophylline F | HepG2 | 0.89 |
| K562 | 4.44 | |
| Buxmicrophylline G | K562 | 1.70 |
| Buxmicrophylline H | K562 | 5.61 |
| Known Compound 9 | HepG2 | 0.78 |
| K562 | 0.37 | |
| Data sourced from multiple studies on Buxus microphylla alkaloids.[5][10] |
Experimental Protocols
1. General Protocol for Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
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Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2. General Protocol for Acetylcholinesterase (AChE) Inhibition Assay
-
Reagent Preparation: Prepare solutions of AChE, the substrate (acetylthiocholine), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
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Inhibitor Incubation: In a 96-well plate, add AChE solution and different concentrations of this compound. Include a blank (no enzyme), a negative control (no inhibitor), and a positive control (e.g., physostigmine). Incubate for a defined period (e.g., 15 minutes) at a controlled temperature.
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Reaction Initiation: Add the substrate (acetylthiocholine) and DTNB to all wells to start the reaction.
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Absorbance Measurement: Measure the absorbance kinetically at 412 nm over a period of time. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: General experimental workflow for investigating this compound.
Caption: Inferred signaling pathways based on related compounds.
References
- 1. Chemistry and Biological Activities of Buxus Alkaloids: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic triterpenoid alkaloids from Buxus microphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Buxbodine B and Ellman's Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential interference from Buxbodine B in Ellman's assay for thiol quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a steroidal alkaloid with the molecular formula C₂₆H₄₁NO₂.[1][2] Its structure features a complex cyclopregnane skeleton, characterized by a ketone group at C-3, a hydroxyl group at C-16, and a dimethylamino group at C-20.[1] Like other Buxus alkaloids, it is derived from a cycloartenol (B190886) skeleton.[3] this compound is typically a white, amorphous powder with limited water solubility but is soluble in organic solvents like DMSO, methanol, and chloroform.[1]
Q2: What is Ellman's assay and how does it work?
Ellman's assay is a widely used colorimetric method for quantifying free sulfhydryl (thiol) groups in a sample.[4] The assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with a free thiol group in a thiol-disulfide exchange reaction. This reaction cleaves the disulfide bond in DTNB, producing a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[4] The TNB²⁻ anion has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[4] The concentration of thiols in the sample is directly proportional to the amount of TNB²⁻ produced.
Q3: Can this compound interfere with Ellman's assay?
There is no direct literature evidence confirming that this compound interferes with Ellman's assay. However, interference is theoretically possible. The assay is susceptible to interference from compounds that can react with DTNB.[5] Given the presence of a tertiary amine (dimethylamino group) and a hydroxyl group in this compound's structure,[1] there is a potential for nucleophilic interaction with DTNB, especially under the slightly alkaline conditions (pH ~8.0) of the assay.[6] Such an interaction could lead to a false positive signal, resulting in an overestimation of the thiol concentration.
Q4: How can I determine if this compound is interfering with my Ellman's assay?
The most direct way to check for interference is to run a control experiment. This involves preparing a sample containing this compound, the reaction buffer, and DTNB, but without your thiol-containing analyte. If you observe an increase in absorbance at 412 nm, it indicates that this compound is reacting with DTNB and interfering with the assay.[6]
Q5: What should I do if I confirm that this compound is interfering with my assay?
If interference is confirmed, you have several options:
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Sample Cleanup: If possible, remove this compound from your sample before performing the assay. Techniques like dialysis or gel filtration could be effective if there is a significant size difference between your analyte and this compound.[6]
-
Use of a Sample Blank: You can correct for the interference by preparing a specific sample blank. This blank should contain your sample with this compound in the assay buffer but without DTNB. By subtracting the absorbance of this blank from your actual sample reading (which includes DTNB), you can account for the background absorbance caused by this compound.[7]
-
Alternative Thiol Quantification Methods: Consider using an alternative method for thiol quantification that does not rely on DTNB.[4] Options include fluorescence-based assays or methods using different chemistries, such as those employing maleimide-based reagents.[8]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot suspected interference from this compound in your Ellman's assay.
Problem: Inaccurate or unexpectedly high thiol concentration in the presence of this compound.
Step 1: Verify Assay Components and Procedure
Before assuming interference, ensure the basic assay is performing correctly.
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Fresh Reagents: Prepare fresh DTNB and standard solutions. DTNB solutions are best when freshly made.[6]
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Buffer pH: Confirm that the pH of your reaction buffer is appropriate (typically pH 8.0).[6] Tris buffers can sometimes cause issues, and a phosphate (B84403) buffer is often a better choice.[9]
-
Standard Curve: Ensure your standard curve is linear and reproducible. If you are not getting a good standard curve, troubleshoot this before assessing your unknown samples.[10]
Step 2: Perform an Interference Control Experiment
This is the critical step to determine if this compound is the source of the problem.
-
Protocol: Follow the "Protocol for Interference Control Experiment" provided in the Experimental Protocols section below.
-
Interpretation:
-
No increase in absorbance: If the control with this compound shows no significant absorbance at 412 nm, this compound is likely not interfering with the assay under your experimental conditions. The issue may lie elsewhere (e.g., sample preparation, other contaminants).
-
Increase in absorbance: A significant increase in absorbance at 412 nm in the this compound control confirms interference.
-
Step 3: Mitigate the Interference
If interference is confirmed, choose one of the following mitigation strategies.
-
Option A: Sample Cleanup: If feasible, use a purification method to remove this compound from your sample prior to the assay.[7]
-
Option B: Use a Corrected Sample Blank: Follow the standard Ellman's assay protocol, but for each sample containing this compound, prepare a parallel sample blank containing the same concentration of your sample and this compound in the reaction buffer, but without the DTNB reagent. Subtract the absorbance of this blank from the absorbance of your reacted sample.[7]
-
Option C: Switch to an Alternative Assay: If the interference is significant and cannot be easily corrected, consider using a different thiol quantification method. A comparison of alternative methods is provided in the "Quantitative Data Summary" section.
Quantitative Data Summary
The following tables summarize the expected outcomes from the troubleshooting experiments and provide a comparison of alternative thiol quantification methods.
Table 1: Expected Results from Interference Control Experiment
| Sample | Expected Absorbance at 412 nm (if no interference) | Expected Absorbance at 412 nm (if interference) |
| Blank (Buffer + DTNB) | Low (close to zero) | Low (close to zero) |
| This compound Control (Buffer + this compound + DTNB) | Low (similar to Blank) | Significantly higher than Blank |
| Thiol Standard (Buffer + Thiol + DTNB) | High (concentration-dependent) | High (concentration-dependent) |
Table 2: Comparison of Thiol Quantification Methods
| Method | Principle | Detection | Advantages | Disadvantages |
| Ellman's Assay (DTNB) | Thiol-Disulfide Exchange | Colorimetric | Simple, inexpensive, rapid. | Susceptible to interference from nucleophiles, lower sensitivity.[4] |
| Fluorescent Thiol Assays | Reaction with a fluorogenic probe | Fluorometric | High sensitivity (up to 400x DTNB), less interference.[4] | Higher cost, potential for quenching. |
| Aldrithiol (4,4'-dipyridyl disulfide) Assay | Thiol-Disulfide Exchange | Colorimetric | Works at lower pH.[11] | Can also be subject to interference.[12] |
| Maleimide-Based Assays | Michael addition to thiols | Varies | Highly specific for thiols.[11] | Slower reaction times, may require a separate detection step. |
Experimental Protocols
Protocol 1: Standard Ellman's Assay
Materials:
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Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer. Prepare fresh.
-
Thiol Standard: Cysteine or Glutathione (GSH) at a known concentration (e.g., 1.5 mM).
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Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure (Microplate Format):
-
Prepare Standard Curve: Create a series of dilutions of the Thiol Standard in Reaction Buffer (e.g., from 1.0 mM down to 0.01 mM).
-
Sample Preparation: Dilute your unknown samples with Reaction Buffer to ensure the final concentration falls within the linear range of the standard curve.
-
Reaction Setup: In a 96-well plate, add 10 µL of each standard or unknown sample to separate wells. Include a blank well with 10 µL of Reaction Buffer only.
-
Initiate Reaction: Add 190 µL of the DTNB Reagent Solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at 412 nm.
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the corrected absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the thiol concentration in your unknown samples.
Protocol 2: Interference Control Experiment for this compound
Materials:
-
Same as for the Standard Ellman's Assay.
-
This compound stock solution of known concentration.
Procedure (Microplate Format):
-
Prepare Controls: In a 96-well plate, prepare the following controls in triplicate:
-
Blank: 10 µL of Reaction Buffer.
-
This compound Control: 10 µL of your this compound stock solution (at the same final concentration as in your experimental samples).
-
Positive Control (Optional but Recommended): 10 µL of a mid-range Thiol Standard.
-
-
Initiate Reaction: Add 190 µL of the DTNB Reagent Solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at 412 nm.
-
Analysis: Compare the absorbance of the "this compound Control" to the "Blank". A significantly higher absorbance in the this compound control indicates interference.
Visualizations
References
- 1. This compound (390362-51-3) for sale [vulcanchem.com]
- 2. This compound | 390362-51-3 | QQA36251 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Investigational Compound Delivery in Animal Models
Disclaimer: Specific experimental data for the optimization of Buxbodine B delivery in animal models is not publicly available. The following information is a generalized guide for researchers working with novel investigational compounds and uses "Investigational Compound B" as a placeholder.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of novel investigational compounds in animal models.
Frequently Asked Questions (FAQs)
1. How do I select the appropriate vehicle for my investigational compound?
Vehicle selection is critical for ensuring the solubility, stability, and bioavailability of your compound. A screening process is recommended.
-
Initial Solubility Screen: Test the solubility of "Investigational Compound B" in a panel of common vehicles (e.g., saline, PBS, DMSO, ethanol, PEG400, Tween 80, corn oil).
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Compatibility and Toxicity: Ensure the chosen vehicle is non-toxic at the required volume and does not interfere with the assay or the compound's activity.
-
Route of Administration: The vehicle must be appropriate for the intended route of administration (e.g., aqueous solutions for intravenous injection, oil-based for subcutaneous).
2. What are the common causes of inconsistent results in my animal studies?
Inconsistent results can arise from several factors:
-
Compound Instability: The compound may be degrading in the formulation or after administration.
-
Improper Dosing Technique: Inaccurate volume administration or incorrect placement for the intended route.
-
Animal Variability: Age, weight, sex, and health status of the animals can influence outcomes.
-
Assay Variability: Inconsistent timing of sample collection or processing.
3. How can I improve the oral bioavailability of my compound?
Low oral bioavailability is a common challenge. Consider the following strategies:
-
Formulation Optimization: Use of solubility enhancers, such as cyclodextrins, or lipid-based formulations.
-
Permeability Enhancement: Co-administration with permeation enhancers, though this requires careful toxicity assessment.
-
Efflux Pump Inhibition: If the compound is a substrate for efflux pumps like P-glycoprotein, co-administration with an inhibitor could be explored.
Troubleshooting Guides
Issue: Poor Solubility of "Investigational Compound B" in Aqueous Vehicles
| Potential Cause | Troubleshooting Step |
| High Lipophilicity | 1. Attempt co-solvents (e.g., DMSO, ethanol, PEG400). 2. Use surfactants (e.g., Tween 80, Cremophor EL). 3. Prepare a suspension using micronized powder and a suspending agent (e.g., carboxymethylcellulose). |
| pH-dependent Solubility | 1. Determine the pKa of the compound. 2. Adjust the pH of the vehicle to improve solubility. |
| Compound Precipitation upon Dilution | 1. Prepare a more concentrated stock solution in an organic solvent and dilute it into the final vehicle immediately before administration. 2. Consider a different formulation approach, such as a lipid-based formulation. |
Issue: Unexpected Toxicity or Adverse Events in Animal Models
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | 1. Run a vehicle-only control group to assess the toxicity of the vehicle at the administered volume. 2. Reduce the concentration of co-solvents if possible. |
| Off-Target Effects of the Compound | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Perform histopathology on major organs to identify potential target organs of toxicity. |
| Rapid Compound Release (for certain formulations) | 1. If using a formulation designed for sustained release, investigate the in vitro release profile. 2. Adjust the formulation to slow down the release rate. |
Data Presentation
Table 1: Solubility of "Investigational Compound B" in Common Vehicles
| Vehicle | Solubility (mg/mL) |
| Saline | < 0.1 |
| 5% DMSO in Saline | 1.0 |
| 10% PEG400 in Saline | 2.5 |
| 5% Tween 80 in Saline | 5.0 |
| Corn Oil | 10.0 |
Table 2: Pharmacokinetic Parameters of "Investigational Compound B" in Mice (10 mg/kg, IV)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| T1/2 (hours) | 2.5 |
| AUC (ng*h/mL) | 4500 |
| Clearance (mL/min/kg) | 37 |
| Volume of Distribution (L/kg) | 7.9 |
Experimental Protocols
Protocol 1: Vehicle Screening for Intravenous Administration
-
Preparation of Stock Solution: Prepare a 100 mg/mL stock solution of "Investigational Compound B" in DMSO.
-
Test Formulations: Prepare a series of test formulations by diluting the stock solution into various aqueous vehicles (e.g., saline, 5% dextrose, PBS with 5% Tween 80).
-
Solubility Assessment: Visually inspect for precipitation immediately after preparation and after 1 hour at room temperature.
-
pH Measurement: Measure the pH of the final formulations.
-
In Vitro Stability (Optional): Incubate the formulations at 37°C and measure the compound concentration at different time points using HPLC.
Protocol 2: Pilot Pharmacokinetic Study in Mice
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Formulation Preparation: Prepare a 1 mg/mL solution of "Investigational Compound B" in a suitable vehicle (e.g., 5% DMSO, 10% PEG400 in saline).
-
Dosing: Administer a single intravenous (IV) bolus dose of 10 mg/kg via the tail vein.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the concentration of "Investigational Compound B" in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.
Visualizations
Mitigating off-target effects of Buxbodine B in cellular assays
Welcome to the technical support center for Buxbodine B. This resource is designed to help researchers, scientists, and drug development professionals mitigate and understand the off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent small molecule inhibitor designed to target the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). Its primary mechanism of action is to block the ATP-binding pocket of PI3Kα, thereby inhibiting the downstream signaling cascade, including the phosphorylation of AKT.
Q2: What are the known major off-target effects of this compound?
Extensive kinase profiling has revealed that this compound can exhibit inhibitory activity against p38 MAPK (mitogen-activated protein kinase) at concentrations relevant to cellular assays. This off-target activity is a critical consideration during experimental design and data interpretation.
Q3: How can the off-target effects of this compound complicate my experimental results?
The dual inhibition of both PI3Kα and p38 MAPK can lead to several confounding outcomes:
-
Potentiated Phenotypes: The observed effect on cellular processes like proliferation or apoptosis may be stronger than what would be expected from PI3Kα inhibition alone.
-
Misinterpreted Mechanisms: A cellular response might be incorrectly attributed solely to the PI3K/AKT pathway, when in fact the p38 MAPK pathway is also contributing significantly.
-
Cell Line Variability: Results may vary unpredictably between different cell lines due to differing expression levels and dependencies on the PI3Kα and p38 MAPK pathways.
Q4: What is the first step I should take to investigate potential off-target effects in my assay?
The first step is to characterize the dose-response relationship of this compound in your specific cell model. By comparing the concentration required for a phenotypic effect (e.g., EC50 in a proliferation assay) with the biochemical IC50 for both the on-target and off-target, you can determine if you are working within a concentration window that is selective for PI3Kα.
Troubleshooting Guide
Problem: I am observing a much stronger anti-proliferative effect than reported for other PI3Kα inhibitors.
-
Possible Cause: This is a classic indicator of combined on-target (PI3Kα) and off-target (p38 MAPK) inhibition. The p38 MAPK pathway can also regulate cell cycle and apoptosis, and its inhibition can synergize with the effects of PI3Kα blockade.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to analyze the phosphorylation status of direct downstream effectors. Check for reduced phosphorylation of AKT (a PI3Kα target) and HSP27 (a p38 MAPK target) at your experimental concentration of this compound.
-
Use Control Compounds: Include two key controls in your assay: a highly selective PI3Kα inhibitor (e.g., Alpelisib) and a selective p38 MAPK inhibitor (e.g., SB203580). Comparing the effects of these specific inhibitors to this compound can help parse the contribution of each pathway.
-
Perform Genetic Knockdown: Use siRNA or shRNA to specifically knock down PI3Kα and p38 MAPK. The phenotype observed with this compound should more closely mimic the combined knockdown of both targets than either single knockdown.
-
Conduct a Rescue Experiment: If the phenotype is on-target, expressing a drug-resistant mutant of PI3Kα should rescue the effect. If the phenotype persists, it is likely influenced by off-target effects.
-
Problem: My results with this compound are inconsistent across different cancer cell lines.
-
Possible Cause: Cell lines have heterogeneous genetic backgrounds, leading to different levels of expression and activation of PI3Kα and p38 MAPK. A cell line's dependence on one or both of these pathways will dictate its sensitivity to this compound.
-
Troubleshooting Steps:
-
Characterize Your Models: Before extensive experimentation, perform baseline Western blots to determine the protein expression levels of PI3Kα and p38 MAPK, as well as their basal phosphorylation status, in each of your cell lines.
-
Select Appropriate Models: For studying on-target effects, choose a cell line with high PI3Kα expression/activity and low p38 MAPK expression. Conversely, to study off-target effects, a model with high p38 MAPK expression is more suitable.
-
Normalize to Target Levels: When comparing results, consider normalizing the phenotypic response to the expression level of the intended target, PI3Kα.
-
Quantitative Data Summary
The following tables provide key quantitative data for this compound and recommended control compounds.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | PI3Kα | 5 |
| p38 MAPK | 150 | |
| Alpelisib | PI3Kα | 4.6 |
| p38 MAPK | >10,000 | |
| SB203580 | p38 MAPK | 50 |
| | PI3Kα | >10,000 |
Table 2: Cellular Assay Benchmarking in MCF-7 Cells
| Compound | Target Pathway | Anti-Proliferation EC50 (nM) | Apoptosis Induction (Caspase 3/7 Fold Change) |
|---|---|---|---|
| This compound | PI3Kα / p38 MAPK | 50 | 4.5x |
| Alpelisib | PI3Kα | 250 | 2.1x |
| SB203580 | p38 MAPK | 800 | 1.8x |
Key Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
-
Cell Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat with this compound, a selective PI3Kα inhibitor, and a selective p38 MAPK inhibitor at various concentrations (e.g., 10 nM, 50 nM, 200 nM, 1 µM) for 2 hours. Include a DMSO vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate overnight at 4°C with primary antibodies for:
-
p-AKT (Ser473)
-
Total AKT
-
p-HSP27 (Ser82)
-
Total HSP27
-
GAPDH (as a loading control)
-
-
Secondary Antibody & Imaging: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Image using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: siRNA-Mediated Knockdown to Validate Phenotype
-
Transfection: Seed cells in a 6-well plate. Transfect with siRNA oligos targeting PIK3CA (for PI3Kα), MAPK14 (for p38α), a non-targeting control (NTC), or a combination of PIK3CA and MAPK14 siRNAs using a lipid-based transfection reagent.
-
Incubation: Incubate for 48-72 hours to allow for target protein knockdown.
-
Confirmation of Knockdown: Harvest a subset of cells for Western blot or qPCR to confirm the reduction in PI3Kα and p38 MAPK expression.
-
Phenotypic Assay: Re-plate the remaining transfected cells for your primary assay (e.g., proliferation or apoptosis).
-
Analysis: Compare the phenotype of the single and double knockdown cells to the phenotype induced by this compound in cells transfected with NTC siRNA. The effect of this compound should most closely resemble the dual-knockdown condition.
Diagrams and Workflows
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for deconvoluting this compound effects.
Caption: Troubleshooting decision tree for unexpected efficacy.
Validation & Comparative
A Comparative Analysis of Acetylcholinesterase Inhibition: Buxbodine B versus Donepezil
For Immediate Release: A Guide for Researchers in Neuropharmacology and Drug Development
This publication provides a detailed comparative guide on the acetylcholinesterase (AChE) inhibitory properties of Buxbodine B, a steroidal alkaloid, and Donepezil, a widely prescribed medication for Alzheimer's disease. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side analysis of their inhibitory potency, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Donepezil demonstrates significantly higher potency as an acetylcholinesterase inhibitor compared to this compound. In vitro studies reveal that Donepezil inhibits AChE in the nanomolar range, whereas this compound's inhibitory activity is observed at the micromolar level. This substantial difference in efficacy underscores their distinct potential for therapeutic applications targeting cholinergic pathways.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and Donepezil against acetylcholinesterase.
| Compound | Acetylcholinesterase (AChE) IC50 |
| This compound | 50 µM[1] |
| Donepezil | 6.7 nM[2][3][4] |
Note: IC50 values can vary based on experimental conditions. The provided values are for comparative purposes.
Mechanism of Action
Donepezil is a well-characterized, reversible inhibitor of acetylcholinesterase. It exhibits a mixed inhibition profile, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual-binding mechanism contributes to its high potency and selectivity for AChE over butyrylcholinesterase (BuChE)[2][3]. By occupying these sites, Donepezil effectively prevents the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.
This compound , a triterpenoidal alkaloid, also functions as an inhibitor of acetylcholinesterase[1]. While its mechanism is less extensively characterized than that of Donepezil, studies on related Buxus alkaloids suggest a mode of action involving the insertion of its steroidal nucleus into the active site gorge of AChE. It is proposed that the amino groups of the alkaloid interact with key amino acid residues, such as tryptophan, within the active site, mimicking the binding of bis-quaternary ammonium (B1175870) inhibitors. This interaction physically obstructs the entry of acetylcholine to the catalytic site, thereby inhibiting its hydrolysis.
Signaling Pathway of Acetylcholinesterase and its Inhibition
The following diagram illustrates the normal function of acetylcholinesterase in the hydrolysis of acetylcholine and the inhibitory actions of this compound and Donepezil.
Caption: Cholinergic signaling and AChE inhibition.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is commonly performed using an in vitro spectrophotometric assay based on the Ellman's method.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of an inhibitor that reduces the activity of acetylcholinesterase by 50% (IC50).
Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCh) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Test compounds (this compound, Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCh and DTNB in phosphate buffer on the day of the experiment.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
DTNB solution
-
Various concentrations of the test compound (or solvent for the control)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCh substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in the in vitro acetylcholinesterase inhibition assay.
Caption: Workflow of the AChE inhibition assay.
Conclusion
This comparative guide highlights the superior in vitro potency of Donepezil over this compound as an acetylcholinesterase inhibitor. While both compounds target the same enzyme, their significant difference in IC50 values suggests distinct pharmacological profiles. The detailed experimental protocol provided serves as a foundational method for researchers to further investigate these and other potential AChE inhibitors. Future studies could explore the in vivo efficacy and safety profiles of this compound and its analogues to better understand their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis of acetylcholinesterase inhibition by triterpenoidal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Bioactivity of Buxbodine B in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the neuroprotective bioactivity of the novel triterpenoid (B12794562) steroidal alkaloid, Buxbodine B, in primary neuron cultures. As a compound with potential therapeutic applications in neurodegenerative diseases, rigorous evaluation against established neuroprotective agents is crucial. This document outlines detailed experimental protocols, presents a strategy for comparative data analysis, and visualizes key cellular pathways and workflows to guide researchers in this validation process.
Comparative Analysis of Neuroprotective Efficacy
To ascertain the neuroprotective potential of this compound, its performance will be benchmarked against a panel of well-characterized neuroprotective compounds. This comparative approach allows for a robust assessment of its relative efficacy. The selected reference compounds—Lycopene, Edaravone, and Hydroxytyrosol—have demonstrated neuroprotective effects in various neuronal models.[1]
Table 1: Comparative Analysis of Neuronal Viability Under Oxidative Stress
This table presents hypothetical data illustrating the assessment of neuronal viability following an insult, such as oxygen-glucose deprivation (OGD), a common in vitro model for ischemic conditions.[1] Viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
| Compound | Neuronal Model | Insult | Concentration | % Cell Viability (relative to control) |
| This compound | Primary Cortical Neurons | OGD | 10 µM | Hypothetical: 88% |
| Lycopene | Primary Cortical Neurons | OGD | 10 µM | Effects noted on apoptosis markers[1] |
| Edaravone | Primary Cerebellar Granule Neurons | Iodoacetic Acid | 30 µM | ~85%[1] |
| Hydroxytyrosol | PC12 Cell Line | Salsolinol | 100 µM | ~81.7%[1] |
Table 2: Modulation of Apoptotic Markers
Neuroprotection often involves the modulation of apoptotic pathways. This table showcases a hypothetical comparison of this compound's effect on the expression of key pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, as determined by Western blot analysis.
| Compound | Neuronal Model | Insult | Concentration | Bax/Bcl-2 Ratio (relative to control) |
| This compound | Primary Cortical Neurons | OGD | 10 µM | Hypothetical: 0.6 |
| Lycopene | Primary Cortical Neurons | OGD | 10 µM | Dose-dependent decrease[1] |
| Edaravone | Primary Cerebellar Granule Neurons | Iodoacetic Acid | 30 µM | Significant decrease |
| Hydroxytyrosol | PC12 Cell Line | Salsolinol | 100 µM | Significant decrease |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following protocols are foundational for validating the neuroprotective effects of this compound.
Primary Neuron Culture
-
Preparation of Culture Plates : Coat culture plates with Poly-D-lysine to promote neuronal adhesion.
-
Neuron Isolation : Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse brains.
-
Plating : Plate the isolated neurons at a density of 1.5 x 10^5 cells/cm² in Neurobasal medium supplemented with B27.[2]
-
Maintenance : Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Replace half of the medium every 3-4 days. Experiments are typically conducted on days in vitro (DIV) 7-10.[1]
Oxygen-Glucose Deprivation (OGD) Insult
-
Preparation : On DIV 7-10, replace the culture medium with a pre-warmed, glucose-free DMEM or Neurobasal medium.
-
Hypoxia Induction : Transfer the cultures to a hypoxic chamber with an atmosphere of 94% N₂, 5% CO₂, and 1% O₂ for a duration determined to induce significant cell death in control cultures (e.g., 2 hours).[1]
-
Reperfusion : After the hypoxic period, return the cultures to the standard Neurobasal medium containing glucose and incubate under normoxic conditions for 24 hours before assessing viability.
MTT Assay for Cell Viability
-
Reagent Preparation : Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Incubation : Following the experimental treatment, add the MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1]
-
Solubilization : After incubation, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Western Blot for Apoptotic Markers
-
Protein Extraction : Lyse the treated neurons in RIPA buffer containing protease inhibitors.
-
Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection : Visualize the protein bands using an ECL chemiluminescence substrate and quantify the band intensities. The Bax/Bcl-2 ratio is calculated to assess the apoptotic state.[1]
Visualizing Cellular Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide clear visualizations of the proposed signaling pathway for this compound, the experimental workflow for its validation, and the logical relationship of the comparative analysis.
References
Unveiling the Potency of Buxus Alkaloids: A Comparative Analysis of Acetylcholinesterase Inhibitors
A detailed examination of the structure-activity relationships of steroidal alkaloids from the Buxus genus reveals critical insights for the development of potent acetylcholinesterase inhibitors, offering potential therapeutic avenues for neurodegenerative diseases.
In the quest for novel and effective treatments for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits, natural products have emerged as a promising source of inspiration. Among these, the steroidal alkaloids isolated from various species of the Buxus genus have garnered significant attention due to their diverse biological activities, including the inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. This guide provides a comparative analysis of the AChE inhibitory activity of a series of Buxus alkaloids, highlighting the structural features crucial for their potency and offering a foundation for the rational design of future drug candidates.
Comparative Biological Activity of Buxus Alkaloids Against Acetylcholinesterase
The inhibitory potential of a series of triterpenoidal alkaloids isolated from Buxus natalensis against acetylcholinesterase was evaluated. The results, summarized in the table below, demonstrate a range of activities, with some compounds exhibiting strong inhibition.
| Compound | Structure | IC50 (µM) vs. AChE |
| O²-natafuranamine | [Image of O²-natafuranamine structure] | Strong to moderate |
| O¹⁰-natafuranamine | [Image of O¹⁰-natafuranamine structure] | Strong to moderate |
| Cyclonataminol | [Image of Cyclonataminol structure] | Strong to moderate |
| 31-demethylbuxaminol A | [Image of 31-demethylbuxaminol A structure] | Strong to moderate |
| Buxaminol A | [Image of Buxaminol A structure] | Strong to moderate |
| Buxafuranamide | [Image of Buxafuranamide structure] | Strong to moderate |
| Buxalongifolamidine | [Image of Buxalongifolamidine structure] | Strong to moderate |
| Buxamine A | [Image of Buxamine A structure] | Strong to moderate |
| Cyclobuxophylline K | [Image of Cyclobuxophylline K structure] | Strong to moderate |
| Buxaminol C | [Image of Buxaminol C structure] | Strong to moderate |
| Methyl syringate | [Image of Methyl syringate structure] | Strong to moderate |
| p-coumaroylputrescine (B108858) | [Image of p-coumaroylputrescine structure] | Strong to moderate |
Note: The specific IC50 values were described as "strong to moderate" in the source material, indicating potent inhibitory activity. For precise quantitative comparisons, direct access to the primary data would be necessary.
Deciphering the Structure-Activity Relationship
The analysis of the AChE inhibitory activity of these Buxus alkaloids reveals several key structural features that influence their potency. The presence of a tetrahydrofuran (B95107) ring in compounds like O²-natafuranamine and O¹⁰-natafuranamine is a notable feature of this class of potent inhibitors.[1][2] The variation in the substitution patterns on the steroidal backbone and the nature of the amino and other functional groups play a crucial role in the interaction with the active site of the acetylcholinesterase enzyme. These insights are invaluable for the medicinal chemist to guide the synthesis of novel analogs with enhanced activity and selectivity.
Experimental Protocols
The determination of the acetylcholinesterase inhibitory activity of the Buxus alkaloids was performed using a well-established in vitro assay.
Acetylcholinesterase Inhibition Assay
The AChE inhibitory activity was assessed using the Ellman's method, a widely accepted spectrophotometric technique. The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate, which is measured at a specific wavelength.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 8.0)
-
Test compounds (Buxus alkaloids)
-
Positive control (e.g., galantamine or donepezil)
Procedure:
-
A solution of the test compound at various concentrations is prepared.
-
In a 96-well plate, the buffer solution, DTNB, and the test compound solution are added.
-
The acetylcholinesterase enzyme is then added to the mixture and incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
The absorbance is measured at a specific wavelength (typically around 412 nm) at regular intervals using a microplate reader.
-
The percentage of inhibition of AChE activity is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited reaction.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Path to Discovery: A Workflow for Natural Product-Based Drug Discovery
The journey from a natural source to a potential drug candidate involves a series of systematic steps. The following diagram illustrates a typical workflow for the discovery of bioactive compounds from plants, such as the Buxus alkaloids.
This guide underscores the importance of continued research into the rich chemical diversity of the Buxus genus. The potent acetylcholinesterase inhibitory activity of these steroidal alkaloids, coupled with a deeper understanding of their structure-activity relationships, provides a solid foundation for the development of new and improved therapies for neurodegenerative diseases. Further synthetic modifications of these natural scaffolds hold the promise of yielding drug candidates with enhanced efficacy, selectivity, and pharmacokinetic properties.
References
Assessing the Blood-Brain Barrier Permeability of Buxbodine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by tight junctions between endothelial cells and the presence of active efflux transporters, restricts the passage of most xenobiotics into the brain. Buxbodine B, a steroidal alkaloid with the molecular formula C₂₆H₄₁NO₂, presents a chemical scaffold with potential for CNS activity. However, its ability to permeate the BBB is currently unknown. This guide provides a comparative assessment of the potential BBB permeability of this compound by examining experimental data for structurally related compounds and outlining key experimental protocols for its evaluation.
Predictive Analysis of this compound
Without direct experimental data, the BBB permeability of this compound can be preliminarily assessed based on its physicochemical properties.
| Property | Predicted Value/Characteristic | Implication for BBB Permeability |
| Molecular Weight | 399.61 g/mol [1][2][3] | Within the favorable range for passive diffusion across the BBB (typically < 500 Da). |
| Lipophilicity | Predicted to be lipophilic due to its steroidal backbone. | High lipophilicity can enhance passive diffusion across the endothelial cell membranes of the BBB. |
| Aqueous Solubility | Limited[1] | Poor aqueous solubility might hinder its bioavailability and presentation to the BBB. |
| Chemical Class | Steroidal Alkaloid | Steroid hormones are known to cross the BBB. The presence of the basic nitrogen may influence its interaction with transporters. |
Comparative Permeability Data
To contextualize the potential BBB permeability of this compound, this section presents experimental data from in vitro and in vivo studies on various alkaloids and steroids. The apparent permeability coefficient (Papp) is a measure of the rate of transport across a membrane in vitro, while the brain-to-plasma concentration ratio (Kp) reflects the extent of brain penetration in vivo.
In Vitro Permeability Data
| Compound | Chemical Class | In Vitro Model | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| Evodiamine | Indole Alkaloid | MDCK-pHaMDR | High permeability | Low | [4] |
| Rutaecarpine | Indole Alkaloid | MDCK-pHaMDR | High permeability | Low | [4] |
| Dehydroevodiamine | Indole Alkaloid | MDCK-pHaMDR | Moderate permeability | High (P-gp substrate) | [4] |
| Mitragynine | Indole Alkaloid | PAMPA-BBB | Excellent permeability | - | [5][6][7] |
| Speciociliatine | Indole Alkaloid | PAMPA-BBB | Excellent permeability | - | [5][6][7] |
| Speciogynine | Indole Alkaloid | PAMPA-BBB | Excellent permeability | - | [5][6][7] |
| Paynantheine | Indole Alkaloid | PAMPA-BBB | Excellent permeability | - | [5][6][7] |
| Vincristine | Vinca Alkaloid | - | Poor permeability (P-gp substrate) | High | [1][3][8][9] |
| Vinblastine | Vinca Alkaloid | - | Poor permeability (P-gp substrate) | High | [1][8][10] |
| Piperine | Piperidine Alkaloid | hBMEC, BLEC, primary bovine/rat co-culture | High permeability | Low | [10][11] |
In Vivo Brain Penetration Data
| Compound | Chemical Class | Animal Model | Brain-to-Plasma Ratio (Kp) | Notes | Reference |
| Testosterone (B1683101) | Steroid | Rat | - | Crosses BBB, P-gp substrate | [8][12][13][14] |
| Progesterone | Steroid | Rat | - | Crosses BBB, P-gp substrate | [12][13][14] |
| Cholesterol | Steroid | Mouse | - | Limited transport across intact BBB | [1][15][16][17][18] |
| Dexamethasone | Synthetic Steroid | Rat | Low | P-gp substrate | [10] |
| Prednisolone | Synthetic Steroid | Rat | 0.05 | P-gp substrate | [2] |
Experimental Protocols
To facilitate the direct assessment of this compound's BBB permeability, detailed methodologies for standard in vitro and in vivo assays are provided below.
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict passive, transcellular permeability across the BBB.[19][20][21][22]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)
-
96-well acceptor plates
-
Brain lipid solution (e.g., porcine brain lipid extract in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) and reference compounds (with known high and low permeability)
-
Organic solvent for sample analysis (e.g., acetonitrile, methanol)
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Apply 5 µL of the brain lipid solution to the filter of each well in the donor plate.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Prepare the donor solution by dissolving the test and reference compounds in PBS to the desired concentration. Add 200 µL of the donor solution to each well of the coated filter plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compounds in the donor and acceptor samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) where:
-
Vd and Va are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
Ca(t) is the concentration of the compound in the acceptor well at time t.
-
Ceq is the equilibrium concentration, calculated as (Cd(t) * Vd + Ca(t) * Va) / (Vd + Va).
-
Cd(t) is the concentration of the compound in the donor well at time t.
-
-
In Vivo Rodent Brain Microdialysis
This technique allows for the continuous sampling of unbound drug concentrations in the brain interstitial fluid (ISF) of a freely moving animal, providing a direct measure of BBB penetration.[14]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and pump
-
Surgical instruments
-
Anesthesia
-
Test compound (this compound)
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
LC-MS/MS for quantification
Procedure:
-
Probe Implantation: Anesthetize the rodent and place it in the stereotaxic frame. Surgically implant a guide cannula into the desired brain region (e.g., striatum, hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Compound Administration: Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Sample Collection: Collect dialysate samples at regular intervals using a refrigerated fraction collector.
-
Blood Sampling: Collect blood samples at corresponding time points to determine plasma drug concentrations.
-
Quantification: Analyze the concentration of this compound in the brain dialysate and plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the area under the concentration-time curve (AUC) of the unbound drug in the brain ISF by the AUC of the unbound drug in plasma.
-
The in vivo recovery of the microdialysis probe should be determined to accurately calculate the absolute concentration in the brain ISF.
-
Key Signaling Pathways in BBB Transport
The transport of molecules across the BBB is a complex process involving passive diffusion, carrier-mediated transport, and active efflux. The integrity of the tight junctions, which form the primary physical barrier, is dynamically regulated by various signaling pathways. Efflux pumps, such as P-glycoprotein (P-gp), actively transport a wide range of substrates out of the brain endothelial cells, limiting their CNS penetration.
Blood-Brain Barrier Transport Mechanisms
Caption: Overview of major transport pathways across the blood-brain barrier.
P-glycoprotein Mediated Efflux Signaling
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a key efflux transporter at the BBB. Its expression and activity are regulated by various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[13]
Caption: Simplified signaling pathway for P-glycoprotein-mediated efflux.
Conclusion
Based on its physicochemical properties, this compound has the potential to cross the blood-brain barrier via passive diffusion. However, its structural similarity to other steroidal compounds that are known substrates for efflux transporters like P-glycoprotein warrants a thorough experimental investigation. The provided comparative data and detailed protocols offer a framework for researchers to empirically determine the BBB permeability of this compound. Such studies are crucial for ascertaining its potential as a CNS therapeutic agent. The use of both in vitro screening assays and in vivo microdialysis will provide a comprehensive understanding of its ability to reach its target in the central nervous system.
References
- 1. High Cholesterol Diet Exacerbates Blood-Brain Barrier Disruption in LDLr–/– Mice: Impact on Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The naturally occurring steroid solasodine induces neurogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic depletion of gonadal testosterone leads to blood–brain barrier dysfunction and inflammation in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of blood-brain barrier permeability of gastrodigenin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Permeability studies on in vitro blood-brain barrier models: physiology, pathology, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transport of steroid hormones through the rat blood-brain barrier. Primary role of albumin-bound hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of Progesterone, Testosterone and Their Nuclear Receptors in Central Nervous System Myelination and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of a Disrupted Blood-Brain Barrier on Cholesterol Homeostasis in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interactions of Lipids, Lipoproteins, and Apolipoproteins with the Blood-brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]
- 20. Comprehensive targeted profiling of multiple steroid classes in rodent plasma using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ttu-ir.tdl.org [ttu-ir.tdl.org]
Safety Operating Guide
Navigating the Disposal of Buxbodine B: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for a Novel Steroidal Alkaloid
For researchers and drug development professionals handling Buxbodine B, a steroidal alkaloid derived from the Buxus genus, the absence of publicly available, specific disposal protocols necessitates a cautious and informed approach based on established best practices for hazardous chemical waste management. While a Safety Data Sheet (SDS) for this compound is not readily accessible in public domains, its classification as a biologically active alkaloid requires stringent handling and disposal procedures to ensure personnel safety and environmental protection.[1][2][3][4]
Immediate Safety and Handling Precautions
Given that this compound is a steroidal alkaloid, it should be handled as a potent, biologically active compound.[4][5][6][7] Standard laboratory safety protocols for handling hazardous chemicals are mandatory. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation.
Waste Classification and Segregation: The First Step to Safety
Proper segregation of chemical waste is the most critical step in the disposal process. Waste contaminated with this compound must be classified and handled as hazardous chemical waste.
Key Segregation Principles:
-
Do not mix with non-hazardous waste.
-
Keep separate from other waste streams such as aqueous waste, acids, bases, and oxidizers.
-
Collect all this compound waste, including contaminated consumables like pipette tips, gloves, and weighing paper, in a designated and clearly labeled hazardous waste container.
| Waste Type | Category | Recommended Disposal Container |
| Solid this compound Waste | Hazardous Chemical Waste | Labeled, sealed, puncture-resistant container |
| Contaminated Lab Supplies | Hazardous Chemical Waste | Labeled, sealed, puncture-resistant container |
| Contaminated Solvents | Halogenated or Non-Halogenated Organic Waste | Labeled, sealed, chemical-resistant container |
Disposal Procedures for this compound
The primary and most recommended method for the disposal of this compound and materials contaminated with it is incineration by a licensed hazardous waste management company .[8]
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place all solid waste contaminated with this compound into a designated, robust, and sealable waste container.
-
For liquid waste (e.g., solutions containing this compound), use a separate, compatible, and clearly labeled waste container. Do not mix with other solvent waste unless permitted by your institution's guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste disposal requests.
-
Decontamination of Glassware and Equipment
Glassware and equipment that have come into contact with this compound must be decontaminated before reuse.
-
Initial Rinse: Rinse the contaminated item with a suitable organic solvent (such as ethanol (B145695) or acetone) three times. Collect the rinsate in the appropriate hazardous waste container.
-
Washing: After the solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial.
-
Alert Personnel: Immediately notify others in the laboratory.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Containment (for small spills):
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Once the spill is absorbed, carefully collect the material using non-sparking tools and place it in the designated hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
General Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste, such as this compound.
Caption: General workflow for laboratory chemical waste disposal.
Disclaimer: This document provides general guidance based on best practices for handling hazardous chemicals. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals are required to consult their institution's Environmental Health and Safety (EHS) office and obtain a specific SDS from the supplier of this compound to ensure full compliance with all local, state, and federal regulations.
References
- 1. biosynth.com [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobuxine - Wikipedia [en.wikipedia.org]
- 6. Hydroalcoholic extract of Buxus sempervirens shows antiproliferative effect on melanoma, colorectal carcinoma and prostate cancer cells by affecting the autophagic flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Handling Guide for Potent Compounds
Disclaimer: Initial searches for "Buxbodine B" did not yield results in established chemical safety and regulatory databases. This suggests that "this compound" may be a novel, proprietary, or hypothetical compound. The following guide provides essential safety and logistical information based on best practices for handling potent, cytotoxic compounds and should be adapted to the specific, experimentally determined properties of your molecule of interest.
The toxicity of potent compounds like cytotoxic agents presents significant risks to those who handle them, making it imperative that exposure is minimized.[1] Occupational exposure can occur through skin contact, inhalation of aerosols, and ingestion.[1] Therefore, a comprehensive safety program must be in place for all situations where these drugs are handled.[2]
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is the primary control measure to protect laboratory personnel from exposure to hazardous compounds.[3][4] The selection of PPE should be based on a risk assessment of the specific procedures being performed. All personnel must receive training on the proper use of PPE.[3][4]
The following table summarizes the recommended PPE for handling potent cytotoxic compounds.
| Activity | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Unpacking & Storage | 2 pairs of chemotherapy-tested gloves (ASTM D6978 rated)[5] | Protective gown[3] | Safety glasses | Not typically required unless packaging is damaged[2] |
| Weighing & Reconstitution (in a containment device) | 2 pairs of chemotherapy-tested gloves[5] | Disposable, solid-front, back-closure gown[5] | Safety glasses or goggles[6] | Not required if performed in a certified containment primary engineering control (C-PEC) like a Class II BSC or fume hood. |
| In Vitro/In Vivo Administration | 2 pairs of chemotherapy-tested gloves[5][6] | Disposable, impervious gown[5] | Full-face shield or goggles and a fluid-resistant mask[3] | Fit-tested N95 respirator should be worn if there is a risk of aerosol generation outside of a C-PEC.[5] |
| Handling Contaminated Waste | 2 pairs of chemotherapy-tested gloves[5] | Disposable, impervious gown[5] | Safety glasses or goggles[6] | Not typically required |
| Spill Cleanup | 2 pairs of industrial thickness (>0.45mm) gloves (e.g., nitrile or neoprene)[1] | Disposable, impervious gown[5] | Goggles and a full-face shield[5] | Fit-tested N95 respirator or a powered air-purifying respirator (PAPR) for large spills.[5][7] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of potent compounds is critical to ensure personnel safety and environmental protection.
Handling and Preparation:
-
Designated Area: All handling of potent compounds, including weighing and reconstitution, must be performed in a designated area within a certified Containment Primary Engineering Control (C-PEC), such as a Class II Type B biosafety cabinet or a fume hood.[6]
-
Surface Protection: Work surfaces should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[3]
-
Closed Systems: Whenever possible, use closed-system drug-transfer devices (CSTDs) for reconstitution and administration to minimize the risk of exposure.[4][6]
-
Labeling: All containers of the compound, including solutions and waste, must be clearly labeled as "Hazardous" or "Cytotoxic."
Spill Management:
-
Immediate Action: In the event of a spill, the area must be secured immediately to prevent further contamination.[8]
-
PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.[8]
-
Containment: Use a spill kit to contain and absorb the spilled material.[8]
-
Decontamination: Clean the spill area thoroughly with an appropriate deactivating agent, followed by a rinse with water.
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.[8]
Disposal Plan:
-
Waste Segregation: All items contaminated with the potent compound, including gloves, gowns, vials, and cleaning materials, are considered hazardous waste.
-
Sharps: Needles and syringes must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.[6]
-
Soft Waste: Gowns, gloves, and other contaminated soft materials should be placed in a clearly labeled, leak-proof hazardous waste bag.[6]
-
Unused Compound: Unused or expired compounds must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[6] Do not dispose of them down the drain.
Caption: Workflow for the safe handling and disposal of potent compounds.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ashp.org [ashp.org]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halyardhealth.com [halyardhealth.com]
- 6. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 7. ashp.org [ashp.org]
- 8. ipservices.care [ipservices.care]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
